1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXALMVNIRPELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233991 | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84946-20-3 | |
| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(4-Fluorobenzyl)-2-chlorobenzimidazole molecular structure and weight
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a significant heterocyclic compound within the benzimidazole class. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and the known applications of this specific compound, tailored for researchers, chemists, and professionals in drug discovery and development. We will explore the causality behind the synthetic methodology and the context of its utility as a precursor and bioactive molecule.
Molecular Identity and Physicochemical Properties
Molecular Structure and Identifiers
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a disubstituted benzimidazole. The core is a bicyclic molecule formed by the fusion of benzene and imidazole rings. A chlorine atom is attached at the 2-position of the imidazole ring, and a 4-fluorobenzyl group is bonded to one of the nitrogen atoms.
-
IUPAC Name: 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole[3]
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SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl[3]
-
InChIKey: PGXALMVNIRPELS-UHFFFAOYSA-N[3]
Physicochemical Data
The key quantitative properties of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole are summarized below. This data is crucial for its handling, purification, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 260.69 g/mol | [3][4] |
| Appearance | White solid / White crystalline solid | [4][5] |
| Melting Point | 83-87 °C | [5] |
| Boiling Point | 432.3 ± 47.0 °C (Predicted) | [5] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity | ≥98% (Commercially available) | [5] |
Note: The compound also exists as a hydrochloride salt (CAS: 225117-42-0, MW: 297.16 g/mol ) and a hydrochloride monohydrate (MW: 315.2 g/mol ).[6][7]
Synthesis and Purification
Rationale and Mechanistic Overview
The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is typically achieved via a nucleophilic substitution reaction (specifically, an N-alkylation). The nitrogen atom of the 2-chlorobenzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride.
Causality of Experimental Choices:
-
Base (Sodium Hydroxide): The imidazole proton of 2-chlorobenzimidazole is weakly acidic. A base like NaOH is used to deprotonate it, forming a benzimidazolide anion. This anion is a significantly stronger nucleophile than the neutral molecule, which dramatically increases the reaction rate and yield.
-
Solvent (Water): Water is an effective solvent for the sodium hydroxide and the resulting benzimidazolide salt. The reaction is likely performed under phase-transfer conditions or as a heterogeneous mixture where the organic halide can interact with the aqueous base layer.
-
Temperature (82 °C): Heating the reaction provides the necessary activation energy for the nucleophilic attack, ensuring the reaction proceeds to completion within a reasonable timeframe.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[8] Successful completion and characterization confirm the integrity of the process.
Materials:
-
2-Chlorobenzimidazole (11 g)
-
4-Fluorobenzyl chloride (23.76 g)
-
30% Sodium Hydroxide solution (17.35 mL)
-
Water (74 mL)
-
Methylene Chloride (for extraction)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Dissolve 11 g of 2-chlorobenzimidazole in 74 mL of water and 17.35 mL of 30% sodium hydroxide in a suitable reaction vessel.
-
Heat the resulting mixture to 82 °C with stirring.
-
Slowly add 23.76 g of 4-fluorobenzyl chloride to the heated mixture over a period of 5 hours.
-
After the addition is complete and the reaction is achieved, cool the solution to 20 °C.
-
Extract the product from the aqueous mixture using methylene chloride.
-
The crude compound is then purified by recrystallization from ethyl acetate to yield the final product.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful attachment of the benzyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (260.69 g/mol ).[3]
-
Melting Point Analysis: To confirm the purity of the crystalline solid, comparing the result to the literature value (83-87 °C).[5]
Applications and Scientific Context
The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. This "privileged scaffold" is known for its metabolic stability and its ability to engage in hydrogen bonding and π-π stacking interactions, making it a versatile framework for developing drugs with diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antihypertensive properties.[2]
Known and Potential Applications
1-(4-Fluorobenzyl)-2-chlorobenzimidazole serves both as a key intermediate and as a molecule with intrinsic biological activity.
-
Intermediate for Anti-Allergic Agents: It is a documented precursor for the synthesis of Mizolastine, a second-generation H1 receptor antagonist used as an anti-allergic medication.[4] The synthesis involves displacing the 2-chloro group with a more complex amine side chain.
-
Aldose Reductase (ALR2) Inhibition: The compound has been identified as a novel aldose reductase (ALR2) inhibitor.[4] ALR2 is an enzyme implicated in the diabetic complications of the eye and nerve, making its inhibitors valuable targets for drug development.
-
Broad-Spectrum Biocide: It exhibits broad-spectrum bactericidal effects, suggesting potential applications in agriculture, horticulture, and animal husbandry for controlling pests and diseases.[5]
References
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1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3. Home Sunshine Pharma.[Link]
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1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. gsrs.ncats.nih.gov.[Link]
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1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3. lookchem.com.[Link]
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1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole. Chemsrc.[Link]
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1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241. PubChem, National Center for Biotechnology Information.[Link]
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Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. PrepChem.com.[Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
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1-(4-fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate. PubChem, National Center for Biotechnology Information.[Link]
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2-Chlorobenzimidazole | C7H5ClN2 | CID 78572. PubChem, National Center for Biotechnology Information.[Link]
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed, National Library of Medicine.[Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed, National Library of Medicine.[Link]
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2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571. PubChem, National Center for Biotechnology Information.[Link]
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An In-Depth Technical Guide to the Therapeutic Potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Aimed at Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a testament to structural elegance and functional versatility. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged structure." This guide focuses on a specific, promising derivative: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. While this molecule is not yet extensively characterized in the public domain, its structural motifs—a metabolically stable fluorobenzyl group and a reactive 2-chloro position—suggest a high potential for therapeutic development.
This document is crafted not as a mere summary of existing data, but as a forward-looking technical roadmap. We will proceed from a logical synthesis of the compound to a detailed exploration of its potential therapeutic applications based on the well-documented activities of the broader benzimidazole class. The experimental protocols herein are not just recipes; they are presented with a rationale rooted in practical drug discovery, designed to be self-validating and to generate decision-driving data. Our objective is to empower you, the researcher, to unlock the therapeutic promise of this intriguing molecule.
Molecular Profile and Synthesis
Physicochemical Characteristics
Understanding the fundamental physicochemical properties of a compound is the cornerstone of drug development, influencing everything from solubility and membrane permeability to metabolic stability.
Table 1: Physicochemical Properties of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
| Property | Value | Source | Significance in Drug Discovery |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₀ClFN₂ | [1][2][3] | Defines the elemental composition and exact mass. |
| Molecular Weight | 260.7 g/mol | [1][2] | Influences diffusion rates and membrane transport. |
| XLogP3 | 4.1 | [1] | Indicates high lipophilicity, suggesting good potential for cell membrane permeability but may also imply lower aqueous solubility. |
| Hydrogen Bond Donors | 0 | [1] | Reduces the likelihood of forming extensive hydrogen bonds, which can aid in passive diffusion across membranes. |
| Hydrogen Bond Acceptors | 2 | [1] | Provides sites for potential hydrogen bonding interactions with biological targets. |
| Rotatable Bond Count | 2 |[1] | A low number of rotatable bonds generally correlates with better oral bioavailability. |
Rationale-Driven Synthesis
The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a straightforward and scalable process, making it an attractive candidate for further development. The most common route involves the N-alkylation of 2-chlorobenzimidazole.
This protocol is based on established methods for the N-alkylation of benzimidazoles.[4][5]
-
Dissolution & Base Treatment: Dissolve 2-chlorobenzimidazole (1.0 eq) in a suitable solvent such as water or an organic solvent like acetonitrile.[4][5] Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.1 eq), to deprotonate the imidazole nitrogen, forming the more nucleophilic benzimidazolide anion.[4][5]
-
Heating: Gently heat the mixture (e.g., to 82°C if using water) to ensure complete dissolution and deprotonation.[4]
-
Alkylation: Slowly add 4-fluorobenzyl chloride (1.0-1.1 eq) to the reaction mixture over several hours.[4] The nucleophilic nitrogen attacks the benzylic carbon of the 4-fluorobenzyl chloride in an SN2 reaction. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction to room temperature.
-
Extraction: If the reaction was performed in water, extract the product into an organic solvent like methylene chloride.[4] If in an organic solvent, filter off the inorganic salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[4]
Caption: Workflow for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Core Therapeutic Hypotheses & Experimental Validation
The benzimidazole scaffold is a cornerstone of numerous anticancer, antimicrobial, and anti-inflammatory agents.[6][7] This section outlines the primary therapeutic hypotheses for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and provides detailed protocols for their investigation.
Anticancer Potential: Targeting Cellular Proliferation
Benzimidazole derivatives exert anticancer effects through multiple mechanisms, including inhibition of tubulin polymerization, topoisomerases, and various protein kinases.[8][9][10]
A well-established mechanism for benzimidazole-based anticancer agents is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism for anticancer activity via tubulin inhibition.
Causality: This initial screen is crucial to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It provides a quantitative measure (IC₅₀) of potency, which is essential for go/no-go decisions and for guiding the concentrations used in subsequent mechanistic assays.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical]) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5x10³ cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Treatment: Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Paclitaxel) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: A Broad-Spectrum Hypothesis
The benzimidazole core is found in several antimicrobial drugs.[6] The presence of the lipophilic fluorobenzyl group and the reactive chloro-substituent in our target compound suggests potential for broad-spectrum activity.
Causality: This assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration required to inhibit microbial growth, providing a critical metric for comparing efficacy against different strains.
Methodology:
-
Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of ~5x10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Potential: Modulation of Inflammatory Pathways
Many benzimidazole derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes in inflammatory cascades like cyclooxygenases (COX).[7][11]
Causality: This cell-based assay provides a functional readout of anti-inflammatory activity. LPS is a potent stimulator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme. Inhibition of NO production is a strong indicator of potential anti-inflammatory effects.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seeding: Plate the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from a prior MTT assay on RAW 264.7 cells) for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide is unstable and rapidly converts to nitrite in the culture medium. Transfer 50 µL of the cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. A pink/magenta color will develop.
-
Readout: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Conclusion and Future Outlook
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a compound of significant synthetic tractability and high therapeutic potential, predicated on the robust history of the benzimidazole scaffold. This guide provides a foundational framework for its systematic evaluation. The immediate next steps should involve executing the outlined in vitro assays to establish a baseline of activity. Positive results from these initial screens would warrant progression to more complex studies, including:
-
Mechanism of Action Deconvolution: For promising anticancer hits, studies such as cell cycle analysis by flow cytometry, tubulin polymerization assays, and kinase profiling will be essential.
-
In Vivo Efficacy: Promising candidates should be advanced to appropriate animal models to assess in vivo efficacy and tolerability.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is critical for determining the compound's drug-like properties.
By following this structured, rationale-driven approach, the scientific community can efficiently and effectively probe the therapeutic potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, potentially adding a new and powerful agent to our therapeutic arsenal.
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- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Strategic Intermediate Profile: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
[1]
Executive Summary
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS: 84946-20-3) serves as a critical "privileged scaffold" in medicinal chemistry. While possessing intrinsic biological activity as an aldose reductase inhibitor, its primary industrial and research value lies in its role as the electrophilic precursor to Clemizole and a new generation of antiviral and antiepileptic therapeutics.
This technical guide analyzes the synthesis, reactivity, and application of this intermediate, moving beyond basic datasheet parameters to provide a self-validating workflow for drug development professionals.
Part 1: Chemical Architecture & Properties
The compound features a benzimidazole core functionalized at the N-1 position with a 4-fluorobenzyl group and at the C-2 position with a chlorine atom.[1] The C-2 chlorine is the "warhead" of the molecule, highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the imidazole ring nitrogen.
Physicochemical Datasheet
| Parameter | Specification | Notes |
| IUPAC Name | 2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |
| Molecular Formula | C₁₄H₁₀ClFN₂ | |
| Molecular Weight | 260.69 g/mol | |
| CAS Number | 84946-20-3 | |
| Melting Point | 94–98 °C | Purity dependent; sharp MP indicates <0.5% regioisomer.[2] |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Poorly soluble in water. |
| Key Reactivity | SNAr at C-2; Electrophilic Aromatic Substitution at C-5/6 | C-2 Cl displacement is the primary synthetic utility. |
Part 2: Synthetic Methodologies
The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a classic N-alkylation. However, regioselectivity and yield optimization distinguish the novice from the expert. The reaction involves the coupling of 2-chlorobenzimidazole with 4-fluorobenzyl chloride .[3]
Critical Process Parameters (CPP)
-
Base Selection: Inorganic bases (K₂CO₃, NaOH) are preferred over organic amines to prevent quaternary salt formation.
-
Solvent System:
-
Standard: DMF or Acetonitrile (Polar aprotic facilitates SN2).
-
Green/Industrial: PEG-600 or Aqueous NaOH (Phase Transfer Catalysis).
-
-
Regiochemistry: Because 2-chlorobenzimidazole exists as a tautomer, alkylation can theoretically occur at N-1 or N-3. However, due to the symmetry of the unsubstituted benzene ring, these positions are equivalent until substitution occurs. The product is a single regioisomer.
Workflow Visualization
The following diagram outlines the synthesis logic and downstream utility.
Caption: Synthesis workflow from raw materials to the Clemizole API via the target intermediate.
Part 3: Reactivity Profile & Functionalization
The utility of this intermediate rests on the lability of the C-2 chlorine.
The SNAr Mechanism
The benzimidazole ring acts as an electron sink. When a nucleophile (like a secondary amine) attacks C-2, the electron density is temporarily delocalized onto the N-3 nitrogen (Meisenheimer-like complex) before the chloride is expelled.
Key Reaction: Synthesis of Clemizole To synthesize Clemizole, the intermediate is reacted with pyrrolidine .
-
Conditions: Excess pyrrolidine (acting as both nucleophile and base) or 1 eq. pyrrolidine with K₂CO₃ in Ethanol/DMF.
-
Temperature: Requires heat (reflux or >100°C) due to the stability of the C-Cl bond compared to acyl chlorides.
Therapeutic Applications (Drug Development)
-
H1 Antihistamine (Clemizole): The classic application.[4][5]
-
Hepatitis C (HCV): Clemizole was identified via high-throughput screening as an inhibitor of the NS4B RNA binding interaction, a novel mechanism distinct from protease inhibitors [1].
-
Dravet Syndrome (Epilepsy): Repurposing studies have shown Clemizole (EPX-100) exhibits antiepileptic activity in zebrafish models, mediated via serotonin signaling pathways [2].
Part 4: Experimental Protocols
Protocol A: Laboratory Scale Synthesis (High Purity)
Recommended for medicinal chemistry lead optimization.
Reagents:
-
2-Chlorobenzimidazole (1.0 eq)[2]
-
4-Fluorobenzyl chloride (1.1 eq)[2]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
DMF (Dimethylformamide), dry (5 mL/mmol)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-chlorobenzimidazole and anhydrous K₂CO₃. Add dry DMF and stir at room temperature for 30 minutes. Note: This deprotonates the benzimidazole, generating the active nucleophile.
-
Addition: Add 4-fluorobenzyl chloride dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (lower R_f) should disappear.
-
Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or Ethyl Acetate.
-
Target Yield: 85–92%
-
Validation: 1H NMR should show a singlet for the benzylic CH₂ at ~5.4 ppm.
-
Protocol B: Industrial/Green Synthesis (Scalable)
Recommended for kilo-scale production.
Reagents:
-
2-Chlorobenzimidazole (1.0 eq)[2]
-
4-Fluorobenzyl chloride (1.05 eq)
-
NaOH (30% aqueous solution)
Procedure:
-
Suspend 2-chlorobenzimidazole in water.[3] Add 30% NaOH solution (1.5 eq).
-
Heat to 82°C to form a clear solution (sodium salt formation).
-
Slowly add 4-fluorobenzyl chloride over 2–5 hours while maintaining temperature.
-
Cool to 20°C. Extract with Dichloromethane (DCM) or filter if solid precipitates directly (concentration dependent).
-
Note: This method avoids DMF, simplifying waste disposal [3].
Part 5: Mechanistic Visualization
The following diagram details the transformation logic for researchers modifying the scaffold.
Caption: Mechanistic pathway from precursor activation to therapeutic target engagement.
References
-
PubChem. (n.d.).[8] Clemizole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Griffin, A., et al. (2017). Clemizole and modulators of serotonin signaling suppress seizures in Dravet syndrome. Brain. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-1-(4-fluorobenzyl)benzimidazole. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Clemizole - Wikipedia [en.wikipedia.org]
- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Clemizole | C19H20ClN3 | CID 2782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole Scaffolds in Diabetic Complication Therapeutics
Part 1: Executive Summary & Mechanistic Rationale
The management of long-term diabetic complications (neuropathy, retinopathy, nephropathy) relies heavily on controlling the Polyol Pathway .[1] Aldose Reductase (ALR2), the rate-limiting enzyme in this pathway, converts excess glucose into sorbitol.[1][2] Sorbitol accumulation induces osmotic stress and depletes NADPH, leading to oxidative damage.
1-(4-Fluorobenzyl)-2-chlorobenzimidazole represents a critical "Gateway Scaffold" in the design of potent Aldose Reductase Inhibitors (ARIs). While the molecule itself possesses moderate intrinsic inhibitory activity, its primary value lies in its structural duality:
-
The 1-(4-Fluorobenzyl) Tail: Provides the necessary lipophilic interaction to penetrate the ALR2 "Specificity Pocket" (hydrophobic domain).
-
The 2-Chloro Head: Serves as a versatile electrophilic handle, allowing for the attachment of acidic moieties (e.g., acetic acid, thiazolidinedione) required to anchor the molecule in the enzyme's "Anion Binding Pocket."
This guide details the synthesis of this core scaffold, its optimization into high-potency derivatives, and the protocols for biological validation.
The Polyol Pathway & ARI Intervention
The following diagram illustrates the pathological flux of glucose under hyperglycemic conditions and the intervention point for benzimidazole derivatives.
Figure 1: The Polyol Pathway.[1][3][4][5] Under hyperglycemia, ALR2 activity spikes, consuming NADPH. Benzimidazole inhibitors block this step, preventing sorbitol accumulation.
Part 2: Chemical Synthesis & Structural Validation[6][7]
The synthesis of the 1-(4-fluorobenzyl)-2-chlorobenzimidazole scaffold is a nucleophilic substitution reaction. High purity is essential to prevent competitive inhibition by unreacted precursors in downstream assays.
Protocol 1: Synthesis of the Core Scaffold
Objective: N-alkylation of 2-chlorobenzimidazole.
Reagents:
-
2-Chlorobenzimidazole (1.0 eq)
-
4-Fluorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Acetone or DMF (Solvent)
Workflow:
-
Activation: Dissolve 2-chlorobenzimidazole in dry acetone/DMF. Add
and stir at room temperature for 30 minutes to generate the benzimidazole anion. -
Alkylation: Dropwise add 4-fluorobenzyl chloride.
-
Reflux: Heat the mixture to reflux (60°C for Acetone, 80°C for DMF) for 6–8 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).
-
Workup: Evaporate solvent. Pour residue into ice-cold water. The product will precipitate.
-
Purification: Filter the solid and recrystallize from ethanol.
Critical Control Point: The "2-chloro" position is reactive. Avoid using strong nucleophilic bases (like NaOH in water) at high temperatures during workup to prevent hydrolysis to the hydroxy-benzimidazole.
Protocol 2: Functionalization (SAR Optimization)
To convert the scaffold into a potent ARI, the chlorine must be displaced by a group capable of hydrogen bonding or ionic interaction with the catalytic residues (Tyr48, His110) of ALR2.
Common Derivatization:
-
Reaction: Nucleophilic displacement with Mercaptoacetic acid.
-
Product: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid.
-
Rationale: Introduces a carboxylic acid tail, mimicking the structure of established ARIs like Epalrestat.
Figure 2: Synthetic route transforming the chloro-scaffold into active pharmaceutical ingredients.
Part 3: Biological Evaluation (In Vitro)
The efficacy of the synthesized scaffold and its derivatives is quantified using a spectrophotometric assay measuring the rate of NADPH oxidation.
Protocol 3: Aldose Reductase Inhibition Assay
Principle: ALR2 consumes NADPH to reduce glyceraldehyde. We measure the decrease in absorbance at 340 nm (OD340).[6] An inhibitor slows this decrease.
Materials:
-
Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.
-
Substrate: DL-Glyceraldehyde (10 mM stock).
-
Cofactor: NADPH (0.1 mM final concentration).
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).
Step-by-Step Methodology:
-
Preparation: In a quartz cuvette or UV-transparent 96-well plate, combine:
-
Incubation: Incubate at 30°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add DL-Glyceraldehyde to start the reaction.
-
Measurement: Monitor Absorbance (340 nm) for 3–5 minutes.
-
Calculation:
Data Presentation Standards: Results should be tabulated comparing the scaffold to established standards (e.g., Sorbinil).
| Compound ID | R-Group (Pos 2) | IC50 (µM) | Mechanism |
| Scaffold | -Cl | > 50 µM | Weak/Non-specific |
| Derivative A | -S-CH2-COOH | 0.45 µM | Competitive (Anion Pocket) |
| Derivative B | -NH-CH2-COOH | 2.10 µM | Mixed Inhibition |
| Sorbinil | (Standard) | 1.50 µM | Reference |
Part 4: Structure-Activity Relationship (SAR) Analysis[7]
Understanding why the 1-(4-fluorobenzyl)-2-chlorobenzimidazole scaffold works requires analyzing the binding pocket interactions.
The Hydrophobic Pocket (Specificity Pocket)
The 4-fluorobenzyl group is critical.
-
Interaction:
- stacking with Trp111 and hydrophobic contacts with Phe122 and Leu300 . -
Why Fluorine? The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity without adding excessive steric bulk, allowing a tight fit in the specificity pocket.
The Anion Binding Pocket (Catalytic Site)
The 2-chloro group is a placeholder.
-
Limitation: The -Cl atom cannot form strong hydrogen bonds with Tyr48 or His110 (the proton donor residues).
-
Optimization: Replacing -Cl with an acetic acid side chain (carboxymethyl group) allows the carboxylate anion to anchor to Tyr48/His110/Trp111. This "Anion Head + Hydrophobic Tail" configuration is the "Gold Standard" for ARIs.
Figure 3: Pharmacophore dissection of the scaffold.
Part 5: Computational Modeling (Docking Protocol)
To validate the binding mode of derivatives synthesized from this scaffold, perform molecular docking.[4][11][12]
Recommended Software: AutoDock Vina or Gold. Target Structure: PDB ID 1US0 (High resolution ALR2 complexed with IDD594).
Docking Workflow:
-
Protein Prep: Remove water molecules (except those bridging the catalytic triad if using specific forcefields). Protonate His110 (critical for anion binding).
-
Ligand Prep: Draw 1-(4-fluorobenzyl)-2-chlorobenzimidazole and its derivatives. Minimize energy (MM2/MMFF94).
-
Grid Box: Center on the co-crystallized ligand (IDD594). Dimensions: 20x20x20 Å.
-
Analysis: Look for:
-
RMSD: < 2.0 Å relative to known inhibitors.[11]
-
H-Bonds: Interaction between the inhibitor head group and Tyr48/His110.
-
Pi-Stacking: Benzyl ring parallel to Trp111.
-
References
-
Bozdag-Dundar, O., et al. (2007). Synthesis and inhibitory activity of some new benzimidazole derivatives against aldose reductase. Bioorganic & Medicinal Chemistry Letters, 17(7), 1894-1899.
-
Miyamoto, S. (2002). Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications.[4][5] Expert Opinion on Therapeutic Patents, 12(4), 621-631.
-
Gautam, et al. (2023).[5] De novo designing of novel drug-like inhibitors of aldose reductase. Pharmaspire, 15(3).[5]
-
Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol.
-
Balestri, F., et al. (2022).[3] In search of differential inhibitors of aldose reductase. Biomolecules, 12(4), 485.[3]
Sources
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. content.abcam.com [content.abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. ukm.my [ukm.my]
- 12. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole from 2-chlorobenzimidazole
An Application Note for the Synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a key intermediate in pharmaceutical research and drug development, notably recognized as an aldose reductase (ALR2) inhibitor.[] The primary method detailed is a robust N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride under aqueous basic conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural causality, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes. Alternative "green" synthetic approaches are also discussed to provide a broader experimental context.
Introduction and Scientific Background
Benzimidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[2] The target molecule, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, incorporates the versatile 2-chlorobenzimidazole scaffold, which allows for further functionalization at the C2 position, and a 4-fluorobenzyl group, a common moiety in bioactive molecules due to the favorable metabolic stability and unique electronic properties conferred by the fluorine atom.
The synthesis described herein is a classic example of N-alkylation, a fundamental reaction in heterocyclic chemistry. The core principle involves the deprotonation of the benzimidazole N-H proton by a base, creating a nucleophilic benzimidazolide anion. This anion subsequently displaces a halide from an alkylating agent—in this case, 4-fluorobenzyl chloride—via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical for achieving high yield and purity by minimizing side reactions.
Reaction Mechanism: Nucleophilic Substitution
The N-alkylation proceeds through the following steps:
-
Deprotonation: The nitrogen atom of the imidazole ring in 2-chlorobenzimidazole is weakly acidic. A base, such as sodium hydroxide (NaOH), abstracts the proton from the N-H bond. This creates a highly nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The generated anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride.
-
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the new N-C bond and yielding the final product, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
The presence of a strong base and elevated temperature facilitates this SN2 reaction, ensuring a reasonable reaction rate.
Primary Experimental Protocol
This protocol is adapted from a well-established procedure and optimized for laboratory-scale synthesis.[3]
Materials and Reagents
| Reagent/Material | Grade | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| 2-Chlorobenzimidazole | 98% | 152.58 | 11.0 g | 72.09 |
| 4-Fluorobenzyl chloride | 99% | 144.57 | 23.76 g | 164.35 |
| Sodium Hydroxide (NaOH) | ACS Reagent | 40.00 | 5.2 g (in 17.35 mL 30% w/v soln) | 130.13 |
| Deionized Water | - | 18.02 | 74 mL | - |
| Methylene Chloride (DCM) | ACS Reagent | 84.93 | ~150 mL | - |
| Ethyl Acetate | ACS Grade | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | ACS Grade | 142.04 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 11.0 g of 2-chlorobenzimidazole in 74 mL of deionized water and 17.35 mL of 30% aqueous sodium hydroxide solution.
-
Heating: Heat the resulting mixture to 82 °C with continuous stirring. The solution should become clear.
-
Slow Addition of Alkylating Agent: Using a dropping funnel, slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours.
-
Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and to prevent the formation of undesired side products by maintaining a low instantaneous concentration of the alkylating agent.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 2-chlorobenzimidazole spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (as determined by TLC), cool the solution to room temperature (approx. 20 °C).
-
Extraction: Transfer the cooled mixture to a separatory funnel and extract the aqueous phase three times with methylene chloride (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from ethyl acetate to obtain pure 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a crystalline solid.[3]
Experimental Workflow Visualization
The overall synthetic and purification workflow is depicted below.
Caption: Workflow for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Alternative and Green Synthetic Protocols
While the primary protocol is robust, alternative methods offer advantages such as milder conditions or reduced environmental impact.[2]
| Protocol | Base/Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference |
| Phase-Transfer Catalysis | aq. KOH / TBHS | Dichloromethane | Room Temp. | Milder temperature, biphasic system simplifies work-up. | [4] |
| Anhydrous Conditions | K₂CO₃ | Acetonitrile | 40-50 | Avoids strongly caustic aqueous solutions. | [5] |
| SDS-Aqueous Medium | NaOH / SDS | Water | 60 | Environmentally benign, avoids volatile organic solvents. | [4][6] |
| Solvent-Free Grinding | K₂CO₃ | None (Solid Phase) | Room Temp. | "Greenest" method, minimal waste, simple procedure. | [2] |
TBHS: Tetrabutylammonium hydrogen sulfate, SDS: Sodium dodecyl sulfate
These alternatives demonstrate the versatility of N-alkylation chemistry for benzimidazoles. The choice of method may depend on available equipment, desired scale, and environmental considerations.
Product Characterization
To confirm the identity and purity of the synthesized 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, the following analytical techniques are recommended:
-
¹H NMR: The spectrum should show the disappearance of the broad N-H proton signal from the starting material. Key new signals will include a singlet for the benzylic methylene protons (-CH₂-) typically around 5.5-5.6 ppm and aromatic signals corresponding to both the benzimidazole and the 4-fluorobenzyl rings.
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of 260.69 g/mol .[7]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically ~3400 cm⁻¹) from the starting material provides further evidence of successful N-alkylation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor closely by TLC. Ensure the temperature is maintained at 82 °C. |
| Loss of product during work-up. | Ensure pH of the aqueous layer is basic before extraction. Perform at least three extractions with fresh solvent. | |
| Incomplete Reaction | Inactive alkylating agent. | Use a fresh bottle of 4-fluorobenzyl chloride. |
| Insufficient base. | Verify the concentration of the NaOH solution. | |
| Formation of Side Products | Reaction temperature too high or too rapid addition of alkylating agent. | Strictly control the temperature and maintain a slow, steady addition rate. |
| Presence of impurities in starting materials. | Use high-purity starting materials (≥98%). | |
| Difficulty in Crystallization | Product is oily or impure. | Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting recrystallization. |
Conclusion
This application note provides a comprehensive and reliable guide for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. By explaining the causality behind the procedural steps and offering a framework for troubleshooting and characterization, this document serves as a practical resource for researchers. The discussion of alternative green methodologies further equips scientists with the knowledge to adapt the synthesis to various laboratory contexts, promoting both efficiency and environmental responsibility.
References
-
PrepChem. Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. Available from: [Link]
-
Roman, G. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available from: [Link]
-
Khatun, N. et al. A sustainable N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available from: [Link]
-
Buchsbaum, J. et al. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
- Google Patents. Alkylation reaction method of benzimidazoles compounds.
-
Srivastava, R. et al. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Available from: [Link]
-
Al-Ostoot, F.H. et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... PMC. Available from: [Link]
-
Wang, Z. et al. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC, NIH. Available from: [Link]
-
Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available from: [Link]
-
PubChem. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. Available from: [Link]
Sources
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Green Synthesis of N-Substituted-2-Chlorobenzimidazoles: A Guide to Modern, Eco-Friendly Methodologies
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of N-substituted-2-chlorobenzimidazoles. Moving beyond traditional synthetic routes that often rely on hazardous reagents and volatile organic solvents, this document details practical, efficient, and environmentally benign alternatives. The protocols and insights provided herein are designed to be directly applicable in a modern research and development setting, emphasizing not just the "how" but also the "why" behind these greener approaches.
The Imperative for Green Chemistry in Benzimidazole Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities. The N-substituted-2-chlorobenzimidazole moiety, in particular, is a critical intermediate for the synthesis of numerous therapeutic agents. However, classical N-alkylation methods frequently involve the use of toxic solvents like DMF and strong, hazardous bases such as sodium hydride, leading to significant environmental waste and safety concerns.[1][2]
Green chemistry offers a transformative approach, aiming to reduce or eliminate the use and generation of hazardous substances.[3][4] This guide focuses on three prominent green synthetic techniques that have been successfully applied to the N-alkylation of 2-chlorobenzimidazole: mechanochemistry (physical grinding), microwave-assisted synthesis, and ultrasound-assisted synthesis, along with the use of eco-friendly solvent systems like polyethylene glycol (PEG).
Mechanochemical Synthesis: A Solvent-Free Approach
Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a solvent.[5][6][7] This technique is inherently green as it eliminates the need for solvents, which are major contributors to chemical waste. The energy input is direct and efficient, often leading to shorter reaction times and higher yields.
The "Why": Causality in Mechanochemical N-Alkylation
In the context of N-alkylating 2-chlorobenzimidazole, grinding the reactants together with a solid base like potassium carbonate creates intimate contact between the solid particles. The mechanical energy generated during grinding can lead to the formation of eutectic mixtures or localized melting at the particle interfaces, facilitating the acid-base reaction between the benzimidazole N-H and the carbonate. This in-situ formation of the benzimidazolide anion allows for its subsequent reaction with the alkylating agent. The entire process occurs in the solid state, obviating the need for a solvent to bring the reactants together.
Experimental Protocol: Mechanochemical Synthesis of N-Alkyl-2-chlorobenzimidazoles
This protocol is adapted from the work of Rao, S. S. et al.[1]
Materials:
-
2-Chlorobenzimidazole
-
Alkylating agent (e.g., Dimethyl sulfate (DMS), Diethyl sulfate (DES), Benzyl chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Mortar and Pestle
-
Ice-cold water
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a clean, dry mortar, combine 2-chlorobenzimidazole (10 mmol), anhydrous potassium carbonate (20 mmol), and the alkylating agent (10 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture should become a homogeneous paste.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
After completion, add approximately 30-40 mL of ice-cold water to the mortar and stir to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with two portions of 10 mL of cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-substituted-2-chlorobenzimidazole.
Characterization Data for Synthesized Compounds:
-
1-Methyl-2-chlorobenzimidazole:
-
1-Ethyl-2-chlorobenzimidazole:
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet) and aromatic protons.
-
IR (KBr): Similar to the methyl derivative with additional C-H stretching from the ethyl group.
-
-
1-Benzyl-2-chlorobenzimidazole:
-
¹H NMR (DMSO-d6): Expect signals for the benzylic protons and the aromatic protons from both the benzimidazole and benzyl moieties.[11]
-
¹³C NMR (DMSO-d6): Resonances corresponding to the carbons of the benzimidazole and benzyl groups.[12]
-
IR (KBr): Characteristic peaks for C-Cl, C=N, and aromatic C-H stretching.
-
Microwave-Assisted Synthesis: Harnessing Dielectric Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions.[3] Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13][14] This often results in dramatically reduced reaction times, increased yields, and improved product purity.[15]
The "Why": The Advantage of Rapid, Localized Heating
In the N-alkylation of 2-chlorobenzimidazole, the polarity of the reactants and any solvent used allows for efficient absorption of microwave energy. This rapid heating accelerates the rate of the substitution reaction. Furthermore, localized superheating effects can overcome activation energy barriers more effectively than conventional heating. The reaction can often be performed solvent-free or with a minimal amount of a high-boiling, polar, and green solvent like PEG-600.
Experimental Protocol: Microwave-Assisted Synthesis of N-Alkyl-2-chlorobenzimidazoles
This protocol is adapted from the work of Rao, S. S. et al.[1]
Materials:
-
2-Chlorobenzimidazole
-
Alkylating agent (e.g., DMS, DES, Benzyl chloride)
-
Microwave reactor with sealed reaction vessels
-
Ice-cold water
-
Filter paper and funnel
-
Recrystallization solvent
Procedure:
-
Place 2-chlorobenzimidazole (10 mmol) and the alkylating agent (10 mmol) in a 10 mL microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for approximately 2 minutes (optimization may be required depending on the reactor and substrates).
-
After irradiation, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent for purification.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis.
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient way to promote reactions.[16][17] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[18][19] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.
The "Why": Enhanced Mass Transfer and Radical Formation
In a heterogeneous system like the N-alkylation of 2-chlorobenzimidazole with a solid base, ultrasound can significantly enhance mass transfer between the phases. The microjets and shockwaves generated during cavitation can break down solid particles, increasing their surface area and facilitating the reaction. While the N-alkylation is primarily an ionic reaction, the extreme conditions within the collapsing bubbles can also promote the formation of radical intermediates, potentially opening up alternative reaction pathways.
General Protocol: Ultrasound-Assisted Synthesis of N-Alkyl-2-chlorobenzimidazoles
Materials:
-
2-Chlorobenzimidazole
-
Alkylating agent
-
Base (e.g., K₂CO₃ or a liquid base like triethanolamine)
-
A suitable green solvent (e.g., ethanol, water, or PEG-600)
-
Ultrasonic bath or probe sonicator
-
Standard work-up and purification equipment
Procedure:
-
In a reaction flask, dissolve or suspend 2-chlorobenzimidazole (10 mmol) and the base in the chosen solvent.
-
Add the alkylating agent (10 mmol) to the mixture.
-
Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Irradiate the mixture with ultrasound at a specified frequency and power. The reaction time will need to be optimized but is expected to be significantly shorter than conventional methods.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or chromatography.
The Role of Green Solvents: Polyethylene Glycol (PEG)
Polyethylene glycol (PEG) is an excellent example of a green solvent.[20][21][22][23] It is non-toxic, biodegradable, non-volatile, and thermally stable. Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for various reactions.
The "Why": A Recyclable and Effective Reaction Medium
Using PEG-600 as a solvent for the N-alkylation of 2-chlorobenzimidazole offers several advantages.[1] Its polarity helps to dissolve the reactants and facilitate the reaction. Its high boiling point allows for reactions to be carried out at elevated temperatures without the need for a pressurized system. Importantly, PEG is often immiscible with solvents like diethyl ether, allowing for easy product extraction and recovery and recycling of the PEG.
Experimental Protocol: N-Alkylation in PEG-600
This protocol is adapted from the work of Rao, S. S. et al.[1]
Materials:
-
2-Chlorobenzimidazole
-
Alkylating agent
-
PEG-600
-
Ice-cold water
-
Filter paper and funnel
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask, mix 2-chlorobenzimidazole (10 mmol), the alkylating agent (10 mmol), and PEG-600 (20 mL).
-
Heat the mixture on a steam bath at 100°C for approximately 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into about 50 mL of ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent.
Comparative Analysis of Green Synthesis Methods
| Method | Key Principle | Advantages | Disadvantages | Typical Reaction Time |
| Mechanochemistry | Mechanical Force | Solvent-free, rapid, high yields, simple work-up | Not easily scalable for large quantities, requires specialized equipment for reproducibility | 10-15 minutes |
| Microwave-Assisted | Dielectric Heating | Extremely rapid, high yields, uniform heating | Requires dedicated microwave reactor, potential for high pressure build-up | 2-5 minutes |
| Ultrasound-Assisted | Acoustic Cavitation | Enhanced mass transfer, can be used at room temperature, shorter reaction times than conventional methods | Requires ultrasonic equipment, potential for radical side reactions | 15-60 minutes |
| PEG-600 as Solvent | Green Reaction Medium | Non-toxic, recyclable, thermally stable, good solvent for many reactants | Higher viscosity than traditional solvents, requires heating, product isolation can be more involved | 1-3 hours |
Logical Relationships of Green Synthesis Strategies
Caption: Interplay of problems, solutions, and benefits.
Conclusion
The green synthesis methods detailed in this guide represent significant advancements over traditional approaches for the N-alkylation of 2-chlorobenzimidazole. By embracing principles of mechanochemistry, microwave and ultrasound assistance, and the use of eco-friendly solvents, researchers can not only improve the efficiency and yield of their reactions but also significantly reduce their environmental impact. These protocols provide a solid foundation for the development of more sustainable and responsible chemical synthesis in the pharmaceutical industry.
References
- Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.
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Green Synthesis of Benzimidazole Derivatives. (n.d.). ijcrt.org. Retrieved from [Link]
- A brief review: Microwave assisted organic reaction. (2012). Scholars Research Library.
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- CHAPTER 8: Mechanochemical Synthesis of Biologically Relevant Heterocycles. (n.d.). Books.
- Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. (n.d.). Scribd.
- Mechanochemical synthesis of small organic molecules. (2017). Beilstein Journal of Organic Chemistry.
- Mechanochemical synthesis of small organic molecules. (2017).
- PART - 1 INTRODUCTION. (n.d.).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). organic-chemistry.org.
- Merits and Demerits of Microwave Assisted Reactions.pptx. (n.d.). Slideshare.
- Ultrasound-assisted organic synthesis: Significance and symbolism. (2025).
- Ball Milling Promoted N-Heterocycles Synthesis. (n.d.). MDPI.
- Mechanochemistry in Heterocyclic Synthesis. (n.d.).
- Ultrasound: A boon in the synthesis of organic compounds. (2025).
- Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing.
- A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonic
- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
- Polyethylene Glycol : A Promising Appraoch for Sustainable Organic Synthesis. (n.d.).
- Polyethylene Glycol: A New Medium for Green Organic Synthesis. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019).
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024). UiTM IR.
- 2-Chlorobenzimidazole. (n.d.). NIST WebBook.
- Polyethylene Glycol (PEG) as a Green Solvent for Carbon—Carbon Bond Formation Reactions. (2015).
- Polyethylene Glycol as a Green and Biocompatible Reaction Media for t he Catalyst Free Synthesis of Organic Compounds. (2021).
- 1-Methyl-2-chlorobenzimidazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- IR spectra of benzimidazole and the complexes. (n.d.).
- 2-Chloromethylbenzimidazole. (n.d.). PubChem.
- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
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Application Notes & Protocols: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a Versatile Building Block for Novel Compound Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a key synthetic intermediate. Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antiviral, and antihypertensive properties.[1][2][3] The specific scaffold detailed herein offers a highly versatile platform for generating diverse molecular libraries. The electron-withdrawing nature of the benzimidazole ring system, coupled with the labile chlorine atom at the C2 position, makes this building block exceptionally reactive towards nucleophilic substitution. This guide will detail the underlying chemical principles, provide validated, step-by-step protocols for derivatization, and present characterization data to support the synthesis of novel 2-substituted benzimidazole compounds.
Introduction: The Strategic Value of the Benzimidazole Core
The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, often serving as a core component in enzyme inhibitors.[2][3] Specifically, substitution at the 2-position of the benzimidazole ring has been a highly fruitful strategy for developing potent and selective therapeutic agents, including protein kinase inhibitors.[3][4][5][6]
The subject of this guide, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole , offers two key strategic advantages for the medicinal chemist:
-
The N1-Fluorobenzyl Group: This moiety provides a handle to explore interactions within hydrophobic pockets of target proteins. The fluorine atom can engage in favorable hydrogen bonding or halogen bonding interactions and often improves metabolic stability and pharmacokinetic properties.
-
The C2-Chloro Group: This is the primary reactive site of the molecule. The chlorine atom is an excellent leaving group, primed for displacement by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This allows for the facile introduction of amine, thiol, and alcohol-containing fragments, rapidly generating libraries of novel compounds for biological screening.
Core Reactivity & Mechanistic Considerations
The primary transformation leveraging 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Causality of Reactivity: The benzimidazole ring system is inherently electron-deficient. The two nitrogen atoms withdraw electron density from the fused ring system, making the C2 carbon particularly electrophilic. This electronic property significantly lowers the activation energy for a nucleophile to attack this position. The reaction typically proceeds through a concerted or a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex.[7] The presence of a good leaving group (Cl⁻) ensures the reaction proceeds efficiently to form the final substituted product.
Figure 1: General workflow for the SₙAr derivatization of the core scaffold.
Application Note 1: Synthesis of 2-Amino-Substituted Benzimidazoles
Context: The 2-aminobenzimidazole moiety is a critical pharmacophore found in numerous kinase inhibitors.[9] This structural motif often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site, mimicking the interaction of the adenine portion of ATP.[5] This protocol describes a general method for the C-N bond formation via SNAr reaction with primary or secondary amines.
Experimental Rationale:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used. Its role is to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to act as a scavenger for the HCl generated during the reaction. K₂CO₃ is often preferred for its low cost and ease of removal during workup.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents can effectively solvate the ions formed during the reaction without interfering with the nucleophile.
-
Temperature: While some reactions proceed at room temperature, heating is often employed to increase the reaction rate, particularly with less reactive amines.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation.
Detailed Protocol 1: General Procedure for Amination
Materials:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN) or DMF (approx. 0.1 M concentration)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and anhydrous K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add the solvent (CH₃CN or DMF) via syringe, followed by the amine nucleophile.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent). The starting material and product can be visualized under UV light (254 nm).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the mixture to remove K₂CO₃ and other inorganic salts. Rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure 2-amino-substituted benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12][13][14]
Application Note 2: Synthesis of 2-Thioether-Substituted Benzimidazoles
Context: Benzimidazole derivatives containing a thioether linkage at the C2 position are known to possess significant antifungal and antimicrobial activities.[1] This protocol outlines the synthesis via reaction with a thiol.
Experimental Rationale:
-
Nucleophile Activation: Thiols are generally more acidic than amines. The corresponding thiolate, generated by deprotonation with a base like K₂CO₃, is a potent nucleophile.[15] The soft nature of the sulfur atom has a high affinity for the soft electrophilic C2 carbon of the benzimidazole.
-
Reaction Conditions: These reactions are often very efficient and can frequently be run at room temperature or with mild heating. The choice of solvent and base follows the same logic as in the amination protocol.
Detailed Protocol 2: General Procedure for Thiolation
Materials:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (1.0 eq)
-
Thiol of choice (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)
-
Standard reaction and workup equipment as listed in Protocol 1.
Procedure:
-
Combine 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, anhydrous K₂CO₃, and the thiol in a reaction vessel under an inert atmosphere.
-
Add DMF and stir the mixture at room temperature (20-25 °C).
-
Monitor the reaction to completion by TLC (typically 1-6 hours). Gentle heating (e.g., 50 °C) can be applied if the reaction is sluggish.
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-thioether-substituted benzimidazole.
-
Characterize the final product by appropriate spectroscopic methods (NMR, MS).[11][12][13][14]
Figure 2: Standard post-reaction workup and purification workflow.
Data Summary & Characterization
The following table summarizes representative examples of derivatization reactions. Yields are typical for isolated, purified products.
| Entry | Nucleophile (Nu-H) | Product Class | Typical Conditions | Yield (%) |
| 1 | Morpholine | 2-Aminobenzimidazole | K₂CO₃, CH₃CN, 80 °C, 8h | 85-95 |
| 2 | Aniline | 2-Aminobenzimidazole | K₂CO₃, DMF, 100 °C, 12h | 70-85 |
| 3 | Benzyl Mercaptan | 2-Thioether | K₂CO₃, DMF, RT, 3h | 90-98 |
| 4 | 4-Methoxythiophenol | 2-Thioether | K₂CO₃, DMF, RT, 2h | >95 |
Expected NMR Characterization Data:
-
¹H NMR: The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated nucleophile. A characteristic signal is the benzylic protons (-CH₂-) of the N1-substituent, typically appearing as a singlet around 5.4-5.6 ppm. Aromatic protons will appear in the 7.0-7.8 ppm region.
-
¹³C NMR: A significant shift in the C2 carbon resonance. In the starting 2-chloro compound, this signal is typically around 140-145 ppm. Upon substitution with nitrogen or sulfur, this signal will shift downfield to ~150-160 ppm.
Precursor Synthesis
For completeness, a validated method for the synthesis of the starting material, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, is provided. This involves the N-alkylation of 2-chlorobenzimidazole.
Protocol 3: Synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Materials:
-
2-Chlorobenzimidazole (1.0 eq)[16]
-
4-Fluorobenzyl chloride (1.1 eq)
-
Water or an appropriate organic solvent (e.g., Acetonitrile)[17][18]
Procedure (based on literature precedent[17]):
-
Dissolve 2-chlorobenzimidazole in water containing sodium hydroxide.
-
Heat the mixture (e.g., to 82 °C).
-
Slowly add 4-fluorobenzyl chloride over several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent like methylene chloride or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure title compound.
Conclusion
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a robust and highly effective building block for the synthesis of diverse libraries of 2-substituted benzimidazoles. The protocols and principles outlined in this document provide a solid foundation for medicinal chemists to rapidly access novel chemical matter. The straightforward SNAr chemistry allows for the late-stage introduction of various functional groups, making this an invaluable tool in lead discovery and optimization campaigns targeting a wide range of diseases.
References
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Rajasekhar, S. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H. Biointerface Research in Applied Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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ScienceDirect. (2024). 2-substituted benzimidazole: Significance and symbolism. ScienceDirect Topics. Available at: [Link]
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PrepChem. (n.d.). Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. PrepChem.com. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its... ResearchGate. Available at: [Link]
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Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
-
SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available at: [Link]
-
Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available at: [Link]
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Ryan, S. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]
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Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research. Available at: [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
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MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]
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International Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. ResearchGate. Available at: [Link]
-
NIH. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. NIH. Available at: [Link]
-
ResearchGate. (2025). Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. ResearchGate. Available at: [Link]
-
Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chlorobenzimidazole. PrepChem.com. Available at: [Link]
-
Gsrs. (n.d.). 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. gsrs. Available at: [Link]
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PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a member of the benzimidazole class of heterocyclic aromatic compounds, a scaffold renowned for its diverse pharmacological activities. Benzimidazole derivatives have been successfully developed into drugs for a range of applications, including antimicrobial, anti-inflammatory, and anticancer therapies[1][2][3]. The specific substitutions on the benzimidazole core of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole suggest a potential for unique biological interactions, making it a compound of significant interest for further investigation.
This comprehensive guide provides detailed in vitro assay protocols to empower researchers to effectively characterize the biological activity of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. We will delve into the practical application of cytotoxicity assays to establish a therapeutic window and explore enzyme inhibition assays to elucidate its mechanism of action, with a particular focus on its potential as an aldose reductase inhibitor[4].
I. Foundational Assessment: Determining Cytotoxicity and Cell Viability
A critical initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and to identify its cytotoxic concentration range.[5][6][7] This information is paramount for designing subsequent, more targeted assays and for understanding the compound's therapeutic index. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose, relying on the metabolic activity of living cells.[8][9][10]
A. The Principle of Tetrazolium Salt Reduction Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[8][11] In viable cells, mitochondrial dehydrogenases and other cellular enzymes cleave the tetrazolium ring, resulting in a color change that is directly proportional to the number of living cells.[10][11]
-
MTT Assay: The yellow MTT reagent is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be measured.[8][12]
-
XTT Assay: The XTT reagent is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the need for a solubilization step.[8][13]
B. Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole using either the MTT or XTT assay.
Caption: General workflow for in vitro cytotoxicity testing.
C. Detailed Protocol: MTT Assay
1. Materials and Reagents:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (ensure high purity)
-
Selected cancer or normal cell line (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[13]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.[12]
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
D. Detailed Protocol: XTT Assay
1. Materials and Reagents:
-
Same as MTT assay, with the following exceptions:
-
XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended).
2. Step-by-Step Procedure:
-
Cell Seeding, Compound Preparation, and Treatment: Follow steps 1-4 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[8][13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[8]
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450-500 nm.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
3. Data Analysis:
-
The data analysis is the same as for the MTT assay.
E. Data Presentation: Summarizing Cytotoxicity Data
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | MTT | 48 | Example Value |
| HeLa | XTT | 48 | Example Value |
| HEK293 | MTT | 48 | Example Value |
II. Mechanistic Insights: Enzyme Inhibition Assays
Benzimidazole derivatives are known to interact with a variety of enzymes.[2][15][16][17] Given the reported activity of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as an aldose reductase inhibitor, an enzyme inhibition assay is a logical next step to confirm and quantify this activity.[4] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications.[4]
A. The Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme. This is typically achieved by monitoring the consumption of a substrate or the formation of a product over time. For aldose reductase, a common assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.
B. Experimental Workflow for Enzyme Inhibition
Caption: Workflow for an aldose reductase inhibition assay.
C. General Protocol for Aldose Reductase Inhibition Assay
1. Materials and Reagents:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
-
Recombinant human aldose reductase
-
DL-glyceraldehyde (substrate)
-
β-NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2)
-
DMSO
-
96-well UV-transparent plates
-
UV-Vis microplate reader capable of kinetic measurements
2. Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents in the sodium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following in order: buffer, NADPH solution, enzyme solution, and varying concentrations of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (or vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
III. Exploring Target Engagement: Receptor Binding Assays
Should the mechanism of action of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole suggest interaction with a specific receptor, receptor binding assays can be employed to quantify this interaction.[18][19] These assays are fundamental in drug discovery for determining the affinity of a compound for its target.[18]
A. The Principle of Receptor Binding Assays
Receptor binding assays measure the direct interaction between a ligand (the compound of interest) and a receptor.[18] A common format is a competitive binding assay, where the test compound competes with a labeled ligand (typically radiolabeled or fluorescently tagged) for binding to the receptor.[20] The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor.
B. General Protocol for a Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand specific for the target receptor
-
Assay buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Filter plates (e.g., glass fiber)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
2. Step-by-Step Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes/receptor, the radiolabeled ligand, and varying concentrations of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[20]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the reaction mixture to a filter plate and apply a vacuum to trap the receptor-ligand complexes on the filter while unbound ligand passes through.[20][21]
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.[21]
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.[21]
3. Data Analysis:
-
The data is used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. By systematically assessing its cytotoxicity and investigating its potential to inhibit specific enzymes or bind to receptors, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development, including more complex cell-based assays, in vivo efficacy studies, and safety pharmacology assessments.
References
- Vertex AI Search. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3.
- Kosheeka. (2025).
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Therapeutic Potential: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as an Aldose Reductase Inhibitor.
- ACG Publications. (2023).
- PMC - NIH. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
- NIH.
- PubChem. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241.
- gsrs. 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE.
- PubChem - NIH. 1-(4-Fluorobenzyl)
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Benchchem. Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Multiwell Pl
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- Gifford Bioscience. About Ligand Binding Assays.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ResearchGate. Scheme 1.
- Molecular Biology of the Cell (MBoC). (2017).
- Protocol Guide.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- Taylor & Francis Online.
- Thermo Fisher Scientific - US. CyQUANT XTT and MTT Assays for Cell Viability.
- RSC Publishing. (2023).
- ResearchGate. (2025).
- PubChem - NIH. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572.
- NIH. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
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Mastering the Bench: A Detailed Guide to Preparing Stock Solutions of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
For researchers, scientists, and drug development professionals, the precise and accurate preparation of stock solutions is the cornerstone of reproducible and reliable experimental results. This guide provides a comprehensive, in-depth protocol for the preparation of stock solutions of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a compound with diverse applications ranging from being a novel aldose reductase (ALR2) inhibitor to its use in agriculture as a fungicide.[1][2] This document will delve into the critical physicochemical properties of the compound, outline detailed procedures for accurate stock solution preparation, and emphasize the safety and handling precautions necessary for good laboratory practice.
Compound Profile: Understanding 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
A thorough understanding of the physicochemical properties of a compound is paramount before any experimental work. This knowledge informs the choice of solvent, storage conditions, and handling procedures.
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a white crystalline solid.[1] Key properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 84946-20-3 | [3] |
| Molecular Formula | C₁₄H₁₀ClFN₂ | [2] |
| Molecular Weight | 260.69 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Melting Point | 83-87°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM); slightly soluble in water. | [1] |
It is crucial to note the existence of hydrochloride and monohydrate forms of this compound, which will have different molecular weights and may exhibit altered solubility profiles.[4][5] Always verify the specific form of the compound you are using from the supplier's documentation.
Safety First: Essential Handling and Precautionary Measures
While some sources suggest that 1-(4-Fluorobenzyl)-2-chlorobenzimidazole does not meet GHS hazard criteria, it is imperative to treat all chemical compounds with a high degree of caution.[3] Adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat sources.[1]
-
Keep the container tightly sealed to prevent contamination.
For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
The Protocol: Step-by-Step Preparation of a Molar Stock Solution
This section provides a detailed protocol for preparing a stock solution of a specified molarity. The principles outlined here can be adapted for other concentration units.[6][7]
Calculation: The Foundation of Accuracy
Accurate calculations are the first step toward a reliable stock solution. The following formula is used to determine the mass of the compound required:
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
Example Calculation for a 10 mM Stock Solution in 10 mL of DMSO:
-
Desired Concentration: 10 mM = 0.01 mol/L
-
Molecular Weight: 260.69 g/mol
-
Volume: 10 mL = 0.01 L
Mass (g) = 0.01 mol/L * 260.69 g/mol * 0.01 L = 0.026069 g or 26.07 mg
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for Preparing a Stock Solution.
Detailed Step-by-Step Methodology
-
Preparation: Ensure your workspace is clean and you are wearing the appropriate PPE. Calibrate the analytical balance before use.
-
Weighing the Compound:
-
Place a clean, appropriately sized weigh boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole onto the weigh boat. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a clean, dry volumetric flask of the desired final volume (e.g., 10 mL).
-
Add approximately 70% of the final volume of the chosen solvent (e.g., 7 mL of DMSO for a 10 mL final volume).
-
Cap the flask and mix by vortexing or sonicating until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Bringing to Volume:
-
Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final additions to ensure accuracy.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, to ensure long-term stability.
-
Best Practices for Quality and Reproducibility
-
Solvent Purity: Always use high-purity, anhydrous grade solvents to prevent degradation of the compound and to ensure consistency between batches.
-
Accurate Pipetting: Use calibrated pipettes for all volume measurements.
-
Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, the exact mass weighed, the final volume, and the date of preparation.
-
Validation: For critical applications, it may be necessary to validate the concentration of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
By adhering to these detailed protocols and best practices, researchers can ensure the preparation of high-quality, accurate stock solutions of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, laying the foundation for successful and reproducible downstream experiments.
References
-
Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. RSC Advances, 8(39), 21893–21907. [Link]
-
Chemistry LibreTexts. (2021, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (2022). Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. Journal of Molecular Structure, 1265, 133419. [Link]
-
Lab Muffin Beauty Science. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Bellevue College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
MDPI. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 16(12), 10329-10339. [Link]
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- 2. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate | C14H13Cl2FN2O | CID 76964947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. info.gbiosciences.com [info.gbiosciences.com]
large-scale synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Executive Summary
This application note details a scalable, robust protocol for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) , a critical intermediate in the manufacturing of the antihistamine Mizolastine .[1]
While bench-scale literature often utilizes direct alkylation of 2-chlorobenzimidazole, this guide advocates for a "Lactam Activation" route (via 1-substituted benzimidazol-2-one) for kilogram-to-ton scale production.[1] This strategy minimizes exposure to sensitizing intermediates and offers superior control over regioselectivity and impurity profiles.[1]
Key Performance Indicators (KPIs) of this Protocol:
-
Target Purity: >99.5% (HPLC)
-
Overall Yield: >85% (2 steps from benzimidazolone)[1]
-
Safety Focus: Controlled POCl₃ quenching and management of alkylating agents.
Strategic Process Design
Route Selection Analysis
We evaluated two primary synthetic pathways. The Lactam Activation Route (Route A) is selected as the primary industrial process due to its robustness against over-alkylation and safer handling profile.
| Feature | Route A: Lactam Activation (Recommended) | Route B: Direct Alkylation |
| Starting Material | Benzimidazol-2-one (Cheap, Safe) | 2-Chlorobenzimidazole (Sensitizer, Costly) |
| Step 1 | N-Alkylation (Selective) | N-Alkylation (Risk of hydrolysis) |
| Step 2 | Chlorination (POCl₃) | N/A (Convergent) |
| Impurity Profile | Low risk of bis-alkylation | Risk of hydrolysis to benzimidazolone |
| Scale-Up Suitability | High | Moderate |
Reaction Pathway Diagram
The following flowchart illustrates the selected chemical pathway and critical process parameters (CPPs).
Caption: Figure 1. Optimized synthetic pathway emphasizing the "Lactam Activation" strategy. Red dashed box indicates the step requiring rigorous thermal and off-gas control.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(4-Fluorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
This step involves the mono-alkylation of benzimidazol-2-one.[1] The use of a mild base (
-
Reagents:
-
Protocol:
-
Charging: Charge the reactor with DMF, Benzimidazol-2-one, and
under nitrogen atmosphere. -
Activation: Stir the slurry at 25°C for 30 minutes to ensure deprotonation initiation.
-
Addition: Heat the mixture to 50°C. Add 4-Fluorobenzyl chloride dropwise over 60 minutes. Note: Exothermic reaction.[1][3] Maintain internal temp < 65°C.
-
Reaction: Stir at 60-65°C for 4-6 hours. Monitor by HPLC (Target: < 2% starting material).
-
Quench & Isolation:
-
Cool to 20°C.
-
Slowly add water (10 volumes) to precipitate the product.
-
Stir for 2 hours at 0-5°C to maximize yield.
-
Filter the white solid and wash with water (3 x 2 volumes) to remove residual DMF and inorganic salts.
-
-
Drying: Dry in a vacuum oven at 50°C.
-
-
Checkpoint: The intermediate should be a white to off-white solid.[1]
Stage 2: Chlorination to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
This step converts the cyclic urea (lactam) to the chloro-imidate derivative using Phosphorus Oxychloride (
-
Reagents:
-
Protocol:
-
Setup: Use a glass-lined reactor equipped with a scrubber (NaOH) for HCl and
vapors. -
Addition: Charge Intermediate A. Cool to 10°C. Slowly add
. -
Reaction: Heat gradually to reflux (~105-110°C).
-
Caution: Significant HCl gas evolution occurs around 60-80°C. Control ramp rate.[1]
-
-
Completion: Reflux for 4-6 hours. Monitor by HPLC (disappearance of Intermediate A).
-
Workup (Critical Safety Step):
-
Distill off excess
under reduced pressure (recover for reuse if possible).[1] -
Dilute the residue with Toluene or Dichloromethane (DCM).
-
Quench: Slowly pour the organic mixture into a reactor containing Ice/Water or cold dilute Ammonia (
). Do NOT add water to the reaction mixture. -
Adjust pH to ~8-9 using Ammonia or NaOH solution.[1]
-
-
Purification:
-
-
Final Product Specifications:
Process Safety & Waste Management
Thermal & Chemical Hazards
-
POCl₃ Quench: The hydrolysis of
is violently exothermic. The "Reverse Quench" method (adding reaction mass to water) is mandatory to prevent thermal runaway. -
Alkylation: 4-Fluorobenzyl chloride is a potent lachrymator and alkylating agent.[1] Use closed handling systems and appropriate PPE (respiratory protection).
Waste Stream Logic
Caption: Figure 2.[1] Waste stream segregation and treatment strategy.[1][3] Phosphorus and Fluorine bearing wastes require specific neutralization protocols.
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approx):
References
-
Preparation of 2-chloro-benzimidazole derivatives. Source: Google Patents (WO2001058903A1).[1] URL:
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Source: Der Pharma Chemica, 2013, 5(6):69-72.[6] URL:[Link]
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (Compound Summary). Source: PubChem (NIH).[1] URL:[Link][1]
-
Process for the preparation of 1H-benzimidazoles. Source: European Patent Office (EP0511187A1).[1] URL:[Link][1][3]
-
Mizolastine (Drug Profile & Intermediates). Source: CAS Common Chemistry.[1][2] URL:[Link][1][2]
Sources
- 1. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. data.epo.org [data.epo.org]
- 4. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. US5200422A - Benzimidazole derivatives, their preparation and use - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Corrosion Inhibition Studies of 2-Chloro-1-(4-fluorobenzyl) benzimidazole (CFB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. Recently, there has been a growing interest in repurposing pharmaceutical compounds and their synthetic intermediates as effective, and often more environmentally benign, corrosion inhibitors. This guide provides a detailed technical overview and a set of comprehensive protocols for studying the corrosion inhibition properties of 2-Chloro-1-(4-fluorobenzyl) benzimidazole (CFB), a key intermediate in the synthesis of the antiallergic drug mizolastine.[1] The inherent molecular structure of CFB, featuring aromatic benzene and imidazole rings, along with electron-rich heteroatoms (Nitrogen, Chlorine, Fluorine), makes it a promising candidate for forming a protective barrier on metal surfaces.[1]
This document details the scientific rationale, experimental workflows, and data interpretation methodologies for a multi-faceted evaluation of CFB. We present protocols for fundamental gravimetric analysis, advanced electrochemical techniques including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), surface characterization via Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS), and theoretical validation through Quantum Chemical Calculations.
Scientific Foundation: The Benzimidazole Inhibition Mechanism
Benzimidazole and its derivatives are a well-established class of corrosion inhibitors, effective for a range of metals like steel, copper, aluminum, and zinc in various aggressive environments.[2] Their efficacy stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium.
The inhibition mechanism is primarily driven by the interaction between the inhibitor molecule and the metal surface, which can be classified as:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the adsorption of the cationic inhibitor on the cathodically charged metal surface.[2]
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (N, Cl) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms.[3][4]
The 2-Chloro-1-(4-fluorobenzyl) benzimidazole molecule contains multiple active centers—the imidazole ring, the benzene rings, and the halogen atoms—that can serve as adsorption sites, leading to the formation of a stable, protective film.[1]
Caption: Workflow for the gravimetric weight loss method.
Step-by-Step Protocol
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of SiC paper, rinse with deionized water, degrease with acetone and ethanol in an ultrasonic bath, dry with a stream of warm air, and store in a desiccator. [5]2. Initial Weighing: Accurately weigh each prepared coupon to four decimal places (m_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium without inhibitor (blank) and with different concentrations of CFB (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM). [1]Ensure the entire coupon is submerged. Conduct tests at a constant temperature for a fixed duration (e.g., 24 hours).
-
Post-Immersion: After the immersion period, carefully remove the coupons. Rinse with deionized water to remove loose corrosion products, clean with a soft brush, rinse again with acetone, and dry thoroughly.
-
Final Weighing: Re-weigh the cleaned, dry coupons (m_final).
-
Calculations:
-
Mass Loss (Δm): Δm = m_initial - m_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × Δm) / (A × t × ρ), where Δm is mass loss in grams, A is the coupon surface area in cm², t is immersion time in hours, and ρ is the metal density in g/cm³. [6] * Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank
-
Inhibition Efficiency (%IE): %IE = θ × 100
-
Data Presentation
| CFB Conc. (mM) | Mass Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | N/A | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Protocol Suite 2: Electrochemical Evaluation
Electrochemical methods offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action. [7]
Setup & Rationale
A standard three-electrode electrochemical cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum wire). [8]This setup allows for precise control and measurement of the potential and current at the working electrode's surface, revealing how CFB influences the electrochemical reactions of corrosion.
Caption: Workflow for electrochemical testing.
Protocol A: Potentiodynamic Polarization (PDP)
-
Principle: This technique measures the current response as the electrode's potential is swept away from its free corrosion potential (E_corr). The resulting plot (Tafel plot) provides the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The shift in E_corr indicates the inhibitor's primary mode of action (anodic, cathodic, or mixed). [9]2. Procedure:
-
Prepare the working electrode similarly to the weight loss coupons, ensuring a fixed surface area (e.g., 1 cm²) is exposed to the solution. [1] * Assemble the three-electrode cell with the blank or inhibitor-containing solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the polarization scan at a slow rate (e.g., 1 mV/s) over a potential range of approximately ±250 mV relative to the OCP.
-
-
Data Analysis:
-
Determine E_corr and i_corr by Tafel extrapolation of the linear portions of the anodic and cathodic curves. * Calculate Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
An inhibitor is considered anodic or cathodic if the displacement in E_corr is >85 mV; otherwise, it is mixed-type.
-
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
-
Principle: EIS probes the metal/solution interface by applying a small amplitude AC potential signal at various frequencies. [10]The impedance response provides information about the interface's resistance and capacitance. A large charge transfer resistance (R_ct) indicates slow corrosion kinetics, while a low double-layer capacitance (C_dl) suggests inhibitor adsorption. [11][12]2. Procedure:
-
Use the same cell setup as for PDP.
-
After the OCP stabilizes, apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz). [8] * Record the impedance data and present it as Nyquist and Bode plots.
-
-
Data Analysis:
-
The Nyquist plot for a simple corrosion process often shows a semicircle; its diameter corresponds to the charge transfer resistance (R_ct).
-
Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for R_ct and C_dl.
-
Calculate Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Data Presentation
| CFB Conc. (mM) | PDP Data | EIS Data | |
| E_corr (mV vs SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | %IE |
| 0 (Blank) | |||
| ... | |||
| 10.0 |
Protocol Suite 3: Surface & Theoretical Analysis
Protocol: Surface Characterization (SEM)
-
Rationale: SEM provides direct visual evidence of the inhibitor's effectiveness by comparing the surface morphology of metal samples exposed to corrosive media with and without CFB. [13]2. Procedure:
-
Immerse prepared metal coupons in blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
After immersion, gently rinse the samples with deionized water and dry carefully under a stream of nitrogen to preserve the surface film. [14] * Acquire high-resolution images of the surface morphology using an SEM.
-
-
Expected Outcome: The sample from the blank solution is expected to show a rough, pitted surface characteristic of corrosion damage. The sample protected by CFB should exhibit a significantly smoother, more intact surface, confirming the formation of a protective layer.
Protocol: Theoretical Evaluation (Quantum Chemical Calculations)
-
Rationale: Density Functional Theory (DFT) calculations correlate the molecular structure of an inhibitor with its potential performance, providing a theoretical basis for the experimental results. [15][16]2. Methodology:
-
Use computational chemistry software (e.g., Gaussian) to build and optimize the 3D structure of the CFB molecule (e.g., at the B3LYP/6-31G(d,p) level of theory). [15] * Calculate key quantum chemical indices.
-
-
Interpretation of Key Parameters:
-
E_HOMO (Energy of Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. [15] * E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Lower values indicate a greater ability to accept electrons from the metal, forming a feedback bond.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition potential.
-
These calculations for CFB have shown that the benzene and imidazole rings are the primary active sites for adsorption. [1]
Parameter Significance for Corrosion Inhibition E_HOMO Electron-donating ability; higher is better. E_LUMO Electron-accepting ability; lower is better. ΔE (LUMO-HOMO) Reactivity of the molecule; smaller is better. | Dipole Moment (µ) | Polarity and influence on adsorption. |
-
References
- Vertex AI Search. (n.d.). Corrosion testing: what is potentiodynamic polarization?
- Vertex AI Search. (n.d.). Potentiodynamic polarization methods.
- Corrosionpedia. (n.d.). Potentiodynamic.
- Wisdom Library. (n.d.). Weight Loss Method: Significance and symbolism.
- IMR Test Labs. (n.d.). Electrochemical Corrosion Testing.
- PrepChem.com. (n.d.). Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole.
-
Popa, M. V., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal. Retrieved February 11, 2026, from [Link]
-
Liu, Q., et al. (2022). Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. International Journal of Electrochemical Science. Retrieved February 11, 2026, from [Link]
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- SpringerOpen. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of Materials Science and Technology.
- Scribd. (n.d.). Corrosion Measurement by Weight Loss.
- DergiPark. (2019). Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives.
- Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.
- ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research.
- RSC Publishing. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants.
- Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
- IOP Publishing. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution.
- Cambridge University Press. (2022). Exact calculation of corrosion rates by the weight-loss method.
- ResearchGate. (2022). Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution.
- RSC Publishing. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution.
- ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?
-
NIH National Library of Medicine. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Retrieved February 11, 2026, from [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 7. Potentiodynamic polarization [corrosion-doctors.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ijcsi.pro [ijcsi.pro]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
avoiding side products in the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Welcome to the technical support guide for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. Our goal is to provide you with the causal insights and actionable protocols necessary to minimize side product formation and maximize the yield and purity of your target compound.
Synthetic Overview & Key Challenges
The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is typically achieved in a two-step sequence. First, the readily available 1,3-dihydro-2H-benzimidazol-2-one (also known as 2-hydroxybenzimidazole) is chlorinated to form the 2-chlorobenzimidazole intermediate. This intermediate is then N-alkylated using 4-fluorobenzyl halide.
While seemingly straightforward, each step presents unique challenges that can lead to significant side product formation, impacting yield, purity, and downstream applications. The primary challenges are:
-
Incomplete Chlorination: Residual starting material complicates purification.
-
Regiocontrol during N-alkylation: The formation of the undesired N-3 isomer is the most common and challenging side reaction.
-
Reaction Optimization: Balancing reactivity with selectivity requires careful control of bases, solvents, and temperature.
This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and a detailed protocol for resolution.
Step 1: Chlorination of 1,3-dihydro-2H-benzimidazol-2-one
Question 1: My chlorination reaction with POCl₃ is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue, often stemming from insufficient reactivity or premature workup. The conversion of the stable amide-like benzimidazol-2-one to the 2-chloro derivative requires forcing conditions.
Mechanistic Insight: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds through a phosphate ester intermediate which is then displaced by a chloride ion. Residual water in the starting material or solvent can consume POCl₃, reducing its effectiveness.
Troubleshooting Protocol:
-
Reagent & Material Quality:
-
Ensure the 1,3-dihydro-2H-benzimidazol-2-one starting material is thoroughly dried under vacuum before use.
-
Use a fresh, unopened bottle of POCl₃ or distill it immediately before the reaction to remove hydrolysis products (HCl, phosphoric acid).
-
-
Reaction Conditions Optimization:
-
Temperature & Duration: The reaction typically requires heating at reflux.[1] If you observe incomplete conversion after the standard time (e.g., 1-4 hours), consider extending the reflux period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is absent. A typical mobile phase for TLC is Ethyl Acetate/Hexane.
-
Catalyst Addition: Some procedures report the use of a catalytic amount of phenol or the addition of phosphorus trichloride (PCl₃) to assist the chlorination, which can shorten reaction times and improve yields.[2][3]
-
-
Workup Procedure:
-
The workup is critical. After cooling, the reaction mixture is highly acidic and must be quenched carefully. Slowly and cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., 40% aq. NaOH or solid K₂CO₃) while keeping the mixture cool in an ice bath until the pH is basic (pH > 10).[4] This precipitates the 2-chlorobenzimidazole product.
-
The solid product can then be collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent like ethyl acetate/methanol can further purify the intermediate.[1]
-
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Deactivated POCl₃ | Use freshly distilled or a new bottle of POCl₃. |
| Insufficient Reaction Time/Temp | Extend reflux duration and monitor by TLC. | |
| Wet Starting Material | Dry benzimidazol-2-one under high vacuum before use. | |
| Poor Recovery | Product loss during workup | Ensure complete precipitation by adjusting to pH > 10 during neutralization. Keep the mixture cold. |
Step 2: N-Alkylation of 2-Chlorobenzimidazole
Question 2: My main problem is the formation of two isomers during the N-alkylation step. How can I selectively synthesize the desired 1-(4-Fluorobenzyl)-2-chlorobenzimidazole?
Answer: This is the most critical challenge in this synthesis. 2-Chlorobenzimidazole has two reactive nitrogen atoms (N1 and N3). Deprotonation with a base generates an ambident nucleophile, which can be alkylated at either nitrogen, leading to a mixture of regioisomers.
Mechanistic Insight: The regioselectivity is a delicate balance of steric and electronic factors, governed by the choice of base, solvent, and temperature. The goal is to create conditions that favor alkylation at the N1 position.
Caption: Formation of N1 and N3 regioisomers from the common anionic intermediate.
Troubleshooting & Optimization Protocol:
The key to controlling regioselectivity lies in manipulating the reaction environment.
-
Choice of Base and Solvent System:
-
System 1 (High Selectivity): Sodium Hydride in an Aprotic Solvent. Using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is often the preferred method for high regioselectivity.[5]
-
Protocol: To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30-60 minutes to ensure complete deprotonation. Then, add 4-fluorobenzyl chloride (1.05 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Rationale: The sodium cation coordinates less tightly with the nitrogens compared to potassium, and the aprotic solvent does not interfere with the anion's reactivity, often leading to preferential attack at the less sterically hindered N1 position.
-
-
System 2 (Green Chemistry): Potassium Carbonate. Milder conditions using potassium carbonate (K₂CO₃) can also be effective, sometimes under solvent-free grinding conditions or in a solvent like PEG-600.[5] While potentially less selective, these methods are easier to handle.
-
Protocol: Grind a mixture of 2-chlorobenzimidazole (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in a mortar and pestle at room temperature for 15-30 minutes.[5] The reaction progress can be monitored by taking small samples and analyzing via TLC.
-
Rationale: The solid-state reaction or the use of a phase-transfer-like environment in PEG-600 can influence the accessibility of the nitrogen atoms to the alkylating agent.
-
-
-
Temperature Control:
-
Always start the reaction at a low temperature (0 °C) and allow it to warm slowly. Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity. Running the reaction at elevated temperatures may decrease selectivity and lead to a more even mixture of isomers.[6]
-
| Parameter | Condition Favoring N1-Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that fully generates the anion.[5] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation, leaving the anion reactive.[5] |
| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity by favoring the kinetic or thermodynamic product. |
Question 3: My reaction is very slow, and even after 24 hours, a lot of 2-chlorobenzimidazole remains. What's wrong?
Answer: A slow or stalled reaction points to issues with deprotonation, the activity of the alkylating agent, or overall reaction conditions.
Troubleshooting Protocol:
-
Base Activity: Ensure your base is active. NaH is notoriously sensitive to moisture and can become deactivated. Use NaH from a freshly opened container or wash it with anhydrous hexane to remove the protective mineral oil and any surface oxidation before use. For K₂CO₃, ensure it is finely powdered and thoroughly dried.
-
Alkylating Agent Quality: Verify the purity of the 4-fluorobenzyl chloride. Impurities or degradation can inhibit the reaction.
-
Solvent Purity: The solvent MUST be anhydrous. Water will quench the base (especially NaH) and the benzimidazolide anion, halting the reaction. Use freshly distilled or commercially available anhydrous solvents.
-
Temperature: While low temperatures are good for selectivity, some systems may require gentle heating to proceed at a reasonable rate. If the reaction is clean but slow at room temperature (as seen on TLC), consider gently heating to 40-50 °C. Be aware this may slightly decrease regioselectivity.
Question 4: I'm observing a minor, more polar byproduct on my TLC that isn't the starting material or the other isomer. What could it be?
Answer: While N1/N3 isomerism is the main issue, other side reactions are possible, though less common.
Potential Side Products:
-
N-alkylation Induced Ring Opening: Under certain conditions, such as using an excess of the alkylating agent at elevated temperatures (e.g., >60 °C), the benzimidazole ring itself can undergo cleavage.[7] This leads to highly functionalized and often polar aromatic byproducts. To avoid this, use a slight excess (1.05-1.1 eq) of the alkylating agent and maintain moderate temperatures.
-
Quaternary Salt Formation: If an excess of the alkylating agent is used, the product itself can be alkylated a second time to form a benzimidazolium salt. This salt is highly polar and would likely appear near the baseline on a TLC plate. This is best avoided by controlling the stoichiometry of the reactants.
References
- ResearchGate. (2025). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions.
-
PrepChem. (n.d.). Synthesis of A. 2-Chlorobenzimidazole. Retrieved from [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Retrieved from [Link]
- Rao, S. S., Dubey, P., & Reddy, C. V. R. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.
-
PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. Retrieved from [Link]
- ResearchGate. (n.d.). N‐Alkylation of benzimidazole.
-
Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate. Retrieved from [Link]
- MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6392.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Google Patents. (n.d.). CN1486981A - Prepn process of 2-chlorobenzimidazole.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- BenchChem. (2025).
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Semantic Scholar. (n.d.).
- Wikipedia. (n.d.). Benzimidazole.
- Premier Publishing. (n.d.). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES.
- Slideshare. (n.d.). Synthesis of benzimidazole.
- Encyclopedia.pub. (2023).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
enhancing the biological activity of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole derivatives
Topic: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole Derivatives Role: Senior Application Scientist Status: System Active | Ticket #84946-SAR[1]
Welcome to the Benzimidazole Optimization Hub
You have reached the Tier-3 Technical Support portal for researchers working with 1-(4-Fluorobenzyl)-2-chlorobenzimidazole . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimicrobial, anticancer (tubulin inhibitors), and antiviral candidates.
The 2-chloro position acts as your electrophilic "handle" for diversity, while the N1-(4-fluorobenzyl) tail provides essential metabolic stability and lipophilicity.[1]
Below are the three most common support modules requested by your peers.
Module 1: Synthetic Optimization (The "Make" Phase)
User Query: "I am trying to displace the C2-chlorine with a secondary amine, but my yields are stuck at <40%, and I see unreacted starting material. What's wrong?"
Technical Diagnosis:
The C2-position of benzimidazole is electrophilic, but it is not as reactive as an acyl chloride. The electron-rich imidazole ring can deactivate the position toward Nucleophilic Aromatic Substitution (
Troubleshooting Protocol: C2-Amination (
)
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Reasoning |
| Solvent | Ethanol or THF (Reflux) | DMF, DMSO, or NMP ( | Polar aprotic solvents stabilize the transition state (Meisenheimer complex) and allow higher temperatures.[1] |
| Base | Triethylamine ( | Inorganic bases prevent protonation of the amine nucleophile without competing as a nucleophile themselves.[1] | |
| Catalyst | None | KI (10 mol%) or Microwave | Iodide acts as a better leaving group (in situ Finkelstein) or microwave energy overcomes the activation barrier. |
| Atmosphere | Open Air | Sealed Tube / Inert ( | Prevents solvent evaporation at high temps and minimizes oxidation byproducts.[1] |
Advanced Workflow: Suzuki-Miyaura Coupling at C2
If
Step-by-Step Protocol:
-
Degassing (Critical): Dissolve 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (1.0 eq) and Aryl-Boronic Acid (1.5 eq) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 mins. Oxygen kills the active Pd(0) species.
-
Catalyst Addition: Add
(5 mol%) or (for steric bulk).[1] -
Base: Add
(2.0 eq).[1] -
Reaction: Heat to
for 12 hours under Argon. -
Workup: Filter through Celite to remove Pd black before extraction.
Visualizing the Synthetic Pathway The diagram below illustrates the divergence point from the 2-chloro intermediate.
Figure 1: Synthetic workflow establishing the 2-chloro "handle" before divergent functionalization.
Module 2: Structure-Activity Relationship (The "Design" Phase)
User Query: "Why specifically the 4-fluorobenzyl group? Can I swap it for a methyl or unsubstituted benzyl to save cost?"
Technical Insight: Do not remove the fluorine.[1] In medicinal chemistry, the Fluorine Effect is non-negotiable for this scaffold.
-
Metabolic Blocking: The para-position of a benzyl ring is a "hotspot" for Cytochrome P450 (CYP) oxidation.[1] Replacing Hydrogen with Fluorine blocks this metabolic soft spot, significantly extending the half-life (
) of your molecule in vivo [1][2]. -
Lipophilicity (
): The C-F bond is highly hydrophobic.[1] This helps the molecule cross the lipid bilayer of bacterial cell walls or cancer cell membranes. -
Electronic Tuning: The electron-withdrawing nature of Fluorine pulls electron density from the benzyl ring, which can influence
stacking interactions within the target protein's binding pocket (e.g., Tubulin or DNA gyrase) [3].
SAR Optimization Table
| Region | Modification | Effect on Activity | Recommendation |
| N1-Tail | 4-Fluorobenzyl | Optimal | Keep fixed. 4-Cl is too lipophilic; 4-H is metabolically unstable.[1] |
| C2-Head | Chlorine | Toxic/Reactive | Displace immediately.[1] |
| C2-Head | Cyclic Amines (Piperazine) | High Potency | Improves solubility and target binding.[1] |
| C5/C6 | Electron Withdrawing ( | Variable | Can increase acidity of the system; useful for tuning |
Visualizing the SAR Logic Use this map to guide your derivatization strategy.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1 and C2 positions.[1]
Module 3: Assay Troubleshooting (The "Test" Phase)
User Query: "My IC50 values are fluctuating wildly between replicates. Sometimes the compound is active, sometimes inactive."
Technical Diagnosis: This is a classic symptom of solubility-limited absorption or compound precipitation in the assay media.[1] 1-(4-Fluorobenzyl)-2-chlorobenzimidazole derivatives are flat, lipophilic molecules (Planar aromatics).[1] They love to stack (aggregate) in aqueous media, leading to false negatives (precipitation) or false positives (non-specific aggregation).
Validation Checklist
-
DMSO Limit: Ensure your final DMSO concentration in the well is <1% (cell-based) or <5% (enzymatic).[1]
-
Visual Check: Check the wells under a microscope at 100x. Do you see crystals? If yes, your concentration is above the solubility limit.
-
Detergent: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This breaks up non-specific aggregates [4].
References
-
Al-Harthy, T., et al. (2020).[2][3] Importance of Fluorine in Benzazole Compounds.[1][2][3][4][5] Molecules, 25(20), 4677.[3]
-
PubChem. (2025).[1] Compound Summary: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[1] National Library of Medicine.[1]
-
Karuvalam, R. P., et al. (2020).[6] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.[1][6] Arkivoc, 2019(vi).[6]
-
BenchChem Protocols. (2025). Suzuki Coupling Reactions with 2-bromo-substituted benzimidazoles.[1][7]
Sources
- 1. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Status: Operational Ticket ID: BENZ-DEV-001 Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The Analytical Challenge
Welcome to the Method Development Support Center. You are analyzing 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS: 84946-20-3), a critical intermediate often used in the synthesis of antihistamines (e.g., Mizolastine).[1][2]
Chemical Context:
-
Core Structure: A benzimidazole ring (weak base, pKa ~5.[2]5) fused with a chlorobenzene and a fluorobenzyl group.[1][2][3]
-
Hydrophobicity: The fluorobenzyl moiety significantly increases lipophilicity (
), necessitating a strong organic eluent. -
Reactivity: The C2-Chlorine atom is a leaving group.[1][2] Under stress (high pH or heat), it hydrolyzes to form the corresponding urea derivative (2-hydroxybenzimidazole), which is the primary impurity you must separate.
This guide is structured as a dynamic troubleshooting and development interface to help you build a robust, validated method.
Module 1: Method Development Strategy
Q: Where do I start with column and mobile phase selection?
A: Because the molecule contains a basic nitrogen (benzimidazole N3) and a lipophilic tail, you face two competing risks: peak tailing due to silanol interactions and excessive retention.
Recommended Starting Conditions:
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (L1) , End-capped | High carbon load is needed to retain the hydrophobic fluorobenzyl group.[1][2] End-capping is non-negotiable to minimize silanol activity.[1][2] |
| Mobile Phase A | 0.1% H₃PO₄ or 10mM Phosphate Buffer (pH 3.0) | Low pH ensures the benzimidazole nitrogen is fully protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff and lower viscosity than Methanol, crucial for detecting trace impurities at low wavelengths.[2] |
| Detection | UV 254 nm | The benzimidazole core has strong absorption here.[2] (Scan 200–400 nm during development to optimize). |
Q: How do I separate the parent peak from the hydrolysis impurity?
A: The hydrolysis product (2-hydroxy) is significantly more polar than the 2-chloro parent.[1][2] An isocratic method often fails here because the impurity elutes at the void volume while the parent elutes very late.
Protocol: Generic Gradient Screen
-
T=0 min: 10% B
-
T=20 min: 90% B
-
T=25 min: 90% B (Wash)
-
T=25.1 min: 10% B (Re-equilibrate)
Success Criteria: The polar hydrolysis product should elute early (2–5 min), and the lipophilic parent should elute mid-gradient (12–15 min).
Module 2: Troubleshooting & Optimization Logic
Visualization: The Troubleshooting Decision Tree
The following diagram outlines the logical flow for resolving common peak shape and retention issues specific to this molecule.
Caption: Decision logic for diagnosing peak tailing (common in benzimidazoles) and retention instability.
Q: My peak is tailing (Asymmetry > 1.5). What is happening?
A: This is the classic "Benzimidazole Problem."
-
Mechanism: At neutral pH, the silica surface of your column has ionized silanols (
).[1][2] The protonated nitrogen on your benzimidazole is attracted to these sites, causing "drag" (tailing). -
Immediate Fixes:
-
Lower pH: Drop MP A to pH 2.5 using Phosphate. This suppresses silanol ionization.[1][2]
-
Add Modifier: Add 0.1% Triethylamine (TEA) to the buffer.[1][2] TEA competes for the silanol sites, effectively "blocking" them from your analyte.
-
Switch Column: Use a "Base Deactivated" (BD) or hybrid silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2]
-
Q: I see a small peak growing just before the main peak over time. Is my column failing?
A: Likely not. This is probably on-column hydrolysis .
-
Diagnosis: If the 2-chloro compound sits in an aqueous mobile phase (especially if not acidic enough) inside the autosampler or on the column, the chlorine is displaced by water/hydroxide.
-
Validation Step: Inject the sample immediately after preparation.[2] Compare with a sample left in the autosampler for 12 hours. If the pre-peak grows, your sample solvent is incompatible.
-
Solution: Dissolve the sample in 100% ACN or Methanol, and only dilute with water immediately before injection.
Module 3: Stability & Impurity Profiling
To validate this method according to ICH Q2(R1), you must prove it can detect degradation products.[2]
Degradation Pathway Visualization
Caption: The primary degradation pathway involves the hydrolysis of the C2-Chlorine to a carbonyl (urea) functionality.[1]
Q: How do I perform the Forced Degradation study?
A: You need to stress the sample to generate the impurities for method validation (Specificity).
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Moderate degradation.[1][2] Look for the early eluting peak (2-hydroxy derivative).[1][2] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 1 hour | Rapid degradation. Benzimidazoles with leaving groups are labile in base. Watch for secondary ring-opening (rare but possible).[1][2] |
| Oxidation | 3% H₂O₂, RT, 4 hours | N-oxidation is possible.[1][2] Look for peaks eluting slightly earlier than the parent (N-oxide is more polar).[1][2] |
| Thermal | 80°C, 24 hours (Solid state) | Minimal change expected (checks solid-state stability).[1][2] |
Module 4: Standard Operating Procedure (Draft)
1. Standard Preparation:
-
Weigh 25 mg of Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL Acetonitrile (Sonicate for 5 mins).
-
Dilute to volume with Mobile Phase A (Buffer).[1][2] Note: Ensure no precipitation occurs upon buffer addition.
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent).
-
Injection Vol: 10 µL.
-
Temp: 30°C.
3. System Suitability Criteria:
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for reversed-phase mechanisms and silanol interactions).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [1][2]
-
PubChem. Compound Summary for CID 3020241: 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[1][2] National Library of Medicine.[1][2] [1][2]
-
Kazakevich, Y. V., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists.[1][2][5] Wiley.[1][2][6] (Reference for pKa effects and buffer selection in method development).
Sources
- 1. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate | C14H13Cl2FN2O | CID 76964947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid | C18H12ClFN2O3 | CID 155928022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub [sci-hub.red]
Technical Support Center: Characterization of Substituted Benzimidazoles
Welcome to the technical support center for the characterization of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important class of heterocyclic compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to empower you to troubleshoot and overcome common experimental hurdles.
Substituted benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their unique structural features, such as the presence of a tautomerizable N-H proton and a fused aromatic system, often present significant challenges during characterization. This guide is structured to address these challenges head-on, providing practical solutions in a direct question-and-answer format.
I. Navigating the Labyrinth of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, for substituted benzimidazoles, it can often be a source of confusion.
Frequently Asked Questions & Troubleshooting: NMR
Q1: Why do the aromatic proton signals in my 1H NMR spectrum of an N-H substituted benzimidazole appear broad and poorly resolved, especially in CDCl3?
A1: This is a classic manifestation of prototropic tautomerism. The N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3) of the imidazole ring.[2][3] In non-polar solvents like chloroform-d, this exchange is often fast on the NMR timescale, leading to a time-averaged spectrum. If the substitution pattern on the benzene ring is asymmetric, this rapid exchange causes coalescence of signals for chemically distinct protons (e.g., H4 and H7), resulting in broad, unresolved peaks.[4]
Troubleshooting Workflow for Tautomerism-Induced Peak Broadening
Caption: Workflow to address NMR peak broadening.
Q2: I see two distinct sets of signals for my asymmetrically substituted benzimidazole in DMSO-d6. Does this mean I have an impure sample?
A2: Not necessarily. This is often a confirmation of tautomerism. In a polar aprotic solvent like DMSO-d6, the solvent molecules can form hydrogen bonds with the N-H proton, slowing down the rate of exchange.[4][5] This allows the NMR spectrometer to detect the two distinct tautomeric forms present in solution, resulting in two sets of signals. The ratio of the integrals of these two sets of signals can even provide an estimation of the tautomeric equilibrium in that specific solvent.
Q3: The chemical shifts of my benzimidazole derivative seem to vary between different samples and experiments. Why is this happening?
A3: This variability can be attributed to several factors:
-
Concentration Effects: The chemical shift of the N-H proton is particularly sensitive to concentration due to changes in intermolecular hydrogen bonding. At higher concentrations, you may observe a downfield shift.
-
Solvent Effects: As discussed, the solvent plays a crucial role in the rate of tautomeric exchange and can also influence chemical shifts through varying solute-solvent interactions.[5]
-
Temperature Fluctuations: Temperature can affect both the rate of dynamic processes like tautomerism and the chemical shifts of certain protons.
To ensure reproducibility, it is crucial to maintain consistent experimental conditions (solvent, concentration, and temperature).
Q4: How do electron-donating and electron-withdrawing substituents on the benzene ring affect the 1H and 13C NMR chemical shifts?
A4: The electronic nature of the substituents significantly influences the chemical shifts of the benzimidazole core.
-
Electron-Donating Groups (EDGs) like -OCH3 or -NH2 increase the electron density in the aromatic ring, causing an upfield shift (lower ppm) of the aromatic proton and carbon signals, particularly at the ortho and para positions relative to the substituent.[6]
-
Electron-Withdrawing Groups (EWGs) such as -NO2 or -CF3 decrease the electron density, leading to a downfield shift (higher ppm) of the aromatic signals.[7][8]
| Substituent Type | Effect on Aromatic Protons | Effect on Aromatic Carbons | Typical 1H Chemical Shift Range (ppm) |
| Electron-Donating | Upfield Shift | Upfield Shift | 6.5 - 7.5 |
| Electron-Withdrawing | Downfield Shift | Downfield Shift | 7.5 - 8.5 |
Q5: I'm struggling with the complete assignment of all proton and carbon signals. What's the next step?
A5: For unambiguous structural elucidation, especially with complex substitution patterns, 2D NMR spectroscopy is indispensable.[9][10][11]
-
COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin coupling networks, allowing you to trace the connectivity of protons within a spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for connecting different spin systems and assigning quaternary carbons.[9]
Protocol 1: Basic 2D NMR Workflow for a Substituted Benzimidazole
-
Sample Preparation: Prepare a concentrated solution (10-20 mg in 0.5-0.7 mL) of your purified benzimidazole in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1D Spectra: Obtain high-quality 1H and 13C{1H} spectra.
-
Acquire COSY Spectrum: This will reveal the proton-proton coupling networks in the molecule.
-
Acquire HSQC Spectrum: This will correlate each proton to its directly attached carbon.
-
Acquire HMBC Spectrum: This will show long-range correlations, helping to piece together the full carbon skeleton.
-
Data Analysis: Use the combination of these spectra to build the molecular structure fragment by fragment.
II. Decoding the Fragments: Mass Spectrometry
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Frequently Asked Questions & Troubleshooting: Mass Spectrometry
Q1: What are the typical fragmentation patterns for substituted benzimidazoles in electron ionization (EI) mass spectrometry?
A1: The fragmentation of benzimidazoles under EI conditions is often characterized by the stability of the benzimidazole ring.
-
Molecular Ion (M+.): The molecular ion peak is usually prominent due to the aromatic nature of the ring system.[13]
-
Loss of Substituents: The initial fragmentation often involves the loss of substituents from the benzimidazole core.
-
Ring Cleavage: A characteristic fragmentation pathway involves the sequential loss of HCN molecules from the imidazole ring.[14][15]
-
Substituent-Driven Fragmentation: The nature of the substituent will heavily influence the fragmentation pattern. For example, a benzyl substituent will often show a prominent tropylium ion peak at m/z 91.
Generalized EI Fragmentation of a 2-Substituted Benzimidazole
Caption: Common EI-MS fragmentation pathways.
Q2: I am using Electrospray Ionization (ESI) for my benzimidazole derivative. What should I expect?
A2: ESI is a soft ionization technique, and for benzimidazoles, you will typically observe the protonated molecule, [M+H]+, as the base peak. Fragmentation is usually induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns in ESI-MS/MS can be different from EI, often involving the loss of neutral molecules from the protonated species.
Q3: How can I differentiate between isomers using mass spectrometry?
A3: Differentiating isomers by MS can be challenging as they have the same molecular weight. However, it is often possible:
-
Different Fragmentation Patterns: Positional isomers can sometimes exhibit different fragmentation patterns or ion abundances in their MS/MS spectra.
-
Chromatographic Separation: The most reliable way to distinguish isomers is to couple your mass spectrometer with a chromatographic technique like HPLC or GC. The isomers will ideally have different retention times, allowing for their individual mass spectra to be obtained.
III. Mastering the Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, quantification, and isolation of substituted benzimidazoles.
Frequently Asked Questions & Troubleshooting: HPLC
Q1: I am observing significant peak tailing for my basic benzimidazole compound on a C18 column. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like benzimidazoles is often caused by secondary interactions between the protonated amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.
Solutions to Mitigate Peak Tailing:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.
Q2: How do I develop a robust HPLC method for a new series of substituted benzimidazoles?
A2: A systematic approach is key.
-
Column Selection: A C18 column is a good starting point for most benzimidazole derivatives.
-
Solvent Selection: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure.
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% organic modifier over 15-20 minutes) to determine the approximate elution conditions for your compounds.
-
Optimize the Gradient: Based on the initial run, you can adjust the gradient slope and duration to improve the resolution of your target compounds.
-
pH Adjustment: As discussed, optimizing the pH of the aqueous mobile phase is critical for good peak shape.
Q3: I need to separate enantiomers of a chiral benzimidazole. What are my options?
A3: Chiral HPLC is the preferred method for separating enantiomers.[16][17]
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good first choice for screening.[16]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often required to improve peak shape and resolution.
Method development for chiral separations can be empirical, and screening several different CSPs and mobile phase combinations is often necessary.
Protocol 2: Sample Preparation for Benzimidazole Analysis in Plasma [18][19][20][21]
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
IV. The Solid State: X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. However, obtaining high-quality crystals of substituted benzimidazoles can be challenging.
Frequently Asked Questions & Troubleshooting: X-ray Crystallography
Q1: I am having difficulty growing single crystals of my benzimidazole derivative suitable for X-ray diffraction.
A1: Crystal growth is often a matter of trial and error, but here are some tips:[22][23][24]
-
Purity is Paramount: The higher the purity of your compound, the better the chances of growing high-quality crystals.
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days or weeks. Covering the vial with parafilm and poking a few small holes can control the evaporation rate.
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this in a sealed container with a larger volume of an "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Solvent Screening: Screen a wide variety of solvents and solvent mixtures.
Q2: My benzimidazole derivative exhibits polymorphism. How can I control which crystalline form I obtain?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common for benzimidazoles. The specific polymorph obtained can be influenced by:[25][26][27][28][29]
-
Crystallization Solvent: Different solvents can favor the formation of different polymorphs.
-
Temperature: The temperature of crystallization can be a critical factor.
-
Rate of Cooling/Evaporation: The speed at which crystals are formed can influence the resulting polymorph.
-
Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of one polymorph and promote the growth of another.[26]
A systematic screening of crystallization conditions is necessary to identify the parameters that favor the desired polymorph.
V. References
-
Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem. (URL: [Link])
-
A Review on Synthesis and Characterisation of Benzimidazole. (URL: [Link])
-
Determination of benzimidazole anthelmintics in animal-derived biological matrices. (URL: [Link])
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (URL: [Link])
-
Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. (URL: [Link])
-
Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. (URL: [Link])
-
Determination of albendazole metabolites in plasma by HPLC. (URL: [Link])
-
NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. (URL: [Link])
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (URL: [Link])
-
HPLC method for simultaneous determination of Albendazole metabolites in plasma. (URL: [Link])
-
study of mass spectra of benzimidazole derivatives. (URL: [Link])
-
Study of mass spectra of benzimidazole derivatives. (URL: [Link])
-
(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (URL: [Link])
-
Review of methodology for the determination of benzimidazole residues in biological matrices. (URL: [Link])
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (URL: [Link])
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (URL: [Link])
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (URL: [Link])
-
NMR Studies of 2Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. (URL: [Link])
-
Crystal Growing Tips. (URL: [Link])
-
Strategy for control of crystallization of polymorphs. (URL: [Link])
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (URL: [Link])
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (URL: [Link])
-
Chiral Separation of PPIs. (URL: [Link])
-
Strategy for control of crystallization of polymorphs. (URL: [Link])
-
Crystal Growing Tips and Methods. (URL: [Link])
-
-
Common 2D (COSY, HSQC, HMBC). (URL: [Link])
-
-
Trouble with chiral separations. (URL: [Link])
-
SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. (URL: [Link])
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (URL: [Link])
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (URL: [Link])
-
Preparation of Single Crystals for X-ray Diffraction. (URL: [Link])
-
How To: Grow X-Ray Quality Crystals. (URL: [Link])
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (URL: [Link])
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (URL: [Link])
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (URL: [Link])
-
Sample Preparation Techniques for Biological Matrices. (URL: [Link])
-
Chiral HPLC Separations. (URL: [Link])
-
Chiral separation problem. (URL: [Link])
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (URL: [Link])
-
(PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (URL: [Link])
Sources
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journalijdr.com [journalijdr.com]
- 15. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 16. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
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- 18. academic.oup.com [academic.oup.com]
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- 20. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Publish Comparison Guide: Cross-Validation of Analytical Results for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Executive Summary & Strategic Framework
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS: 84946-20-3) is a critical pharmacophore and intermediate, most notably in the synthesis of the non-sedating antihistamine Mizolastine .[1][2] In drug development, the purity of this intermediate directly dictates the impurity profile of the final API.
This guide moves beyond simple characterization. It presents a Cross-Validation Protocol —a system where orthogonal analytical methods are used not just to generate data, but to audit each other. By triangulating results from High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR), and Mass Spectrometry (MS), researchers can eliminate "blind spots" such as non-chromophoric impurities or co-eluting peaks.
The Triangulation Logic
-
Chromatographic Purity (HPLC-UV): Measures components with UV absorbance.[1][2] Risk: Misses inorganic salts or non-UV active solvents.[1]
-
Spectroscopic Purity (qNMR): Measures molar ratios of protons/fluorine. Risk: Lower sensitivity than HPLC.[1]
-
Structural Identity (MS): Confirms molecular weight and isotopic patterns. Risk: Ion suppression can mask trace impurities.[1]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the decision logic for accepting a batch based on multi-modal data convergence.
Figure 1: Analytical triangulation workflow ensuring data integrity through orthogonal method comparison.
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the organic scaffold and quantify related benzimidazole impurities. This method is adapted from validated protocols for Mizolastine intermediates.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm (C18 stationary phase).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Maximal absorption for benzimidazole ring) and 220 nm (for trace benzylic impurities).
-
Temperature: 30°C.
Causality of Choice: The acidic mobile phase suppresses the ionization of the basic benzimidazole nitrogen, preventing peak tailing. The gradient is necessary to elute the highly lipophilic 2-chlorobenzimidazole core while resolving the more polar hydrolysis byproducts.[2]
Method B: Quantitative 19F NMR (qNMR)
Objective: To provide an absolute purity value independent of extinction coefficients. The fluorine atom on the benzyl ring acts as a built-in "spy" nucleus.[2]
-
Instrument: Bruker Avance III 400 MHz.
-
Solvent: DMSO-d6.
-
Internal Standard (IS):
-Trifluorotoluene (TFT) - Traceable to NIST standards.[1][2] -
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).
-
Relaxation Delay (D1): 30 seconds (Must be
of the slowest relaxing fluorine). -
Calculation:
Where =Integral, =Number of F atoms, =Molecular Weight, =Weight.[1]
Method C: LC-MS Identification
Objective: To confirm the presence of the Chlorine atom via isotopic abundance.[2]
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Key Marker: Look for the characteristic Chlorine isotope pattern.
Cross-Validation Data Comparison
The following table simulates a comparative analysis of three different supplier batches. This demonstrates how cross-validation detects issues that a single method would miss.
| Metric | Batch A (High Quality) | Batch B (Salt Contamination) | Batch C (Isomer Impurity) |
| HPLC Purity (Area %) | 99.8% | 99.9% | 99.5% |
| qNMR Purity (Wt %) | 99.6% | 88.2% | 99.4% |
| Melting Point (°C) | 84-85°C | 79-82°C | 83-85°C |
| MS Isotope Ratio (35Cl/37Cl) | 3:1 (Pass) | 3:1 (Pass) | 3:1 (Pass) |
| Conclusion | Validated | REJECTED | Validated |
Analysis of Discrepancies:
-
Batch B: HPLC shows high purity (99.9%), but qNMR shows only 88.2%.
-
Diagnosis: The sample likely contains inorganic salts (e.g., NaCl, KCl) from the synthesis workup. These salts are invisible to UV detection (HPLC) but add weight, lowering the qNMR value.
-
Action: Recrystallize to remove inorganic salts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3020241, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[1][2] Retrieved from [Link][1][2][3]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[4] Acta Poloniae Pharmaceutica.[4] Retrieved from [Link]
-
Babu, G.R., et al. (2011). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
European Bioanalysis Forum. Cross and Partial Validation Guidelines. Retrieved from [Link]
Sources
- 1. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3 [mingyuanchemical.com]
- 2. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate | C14H13Cl2FN2O | CID 76964947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Guide to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the toxicity profile of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole in comparison to structurally similar benzimidazole derivatives. Due to the limited publicly available toxicological data for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, this analysis relies on structure-activity relationships (SAR) and experimental data from closely related analogs to infer its potential toxicity. The guide is intended to provide an objective comparison based on available scientific literature, offering insights for researchers in the field of drug discovery and development.
Introduction to Benzimidazole Scaffolds and the Importance of Toxicity Profiling
The benzimidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anthelmintic, and antimicrobial properties[1]. The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological effects. However, these structural modifications also significantly influence the toxicological profile of the compounds. Therefore, a thorough evaluation of the toxicity of novel benzimidazole derivatives is a critical step in the drug development process. This guide focuses on 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and compares its inferred toxicity with that of selected analogs and established benzimidazole-based drugs.
Comparative Toxicity Profile
To provide a comprehensive comparison, the following compounds have been selected:
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole: The target compound.
-
1-(4-Chlorobenzyl)-2-methylbenzimidazole: A close structural analog with a chloro-substitution on the benzyl ring and a methyl group at the 2-position.
-
2-Chlorobenzimidazole: The parent scaffold of the target compound, lacking the N-benzyl group.
-
Albendazole: A widely used benzimidazole anthelmintic with known anticancer properties.
-
Fenbendazole: Another common anthelmintic benzimidazole, also investigated for its anticancer effects.
| Compound | Structure | General Toxicity Profile | In Vitro Cytotoxicity (IC50) | Selectivity for Cancer Cells |
| 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | Not classified as hazardous under GHS[5]. Toxicity profile is inferred from analogs. | Data not publicly available. Expected to have cytotoxic activity based on analogs. | Fluoro-substituted benzimidazoles often show selectivity for cancer cells[6]. |
| 1-(4-Chlorobenzyl)-2-methylbenzimidazole | 1-(4-Chlorobenzyl)-2-methylbenzimidazole | Data not publicly available. Expected to have cytotoxic activity. | A series of 1,2-disubstituted benzimidazoles showed IC50 values in the range of 2.5-4.5 µM against A549, HeLa, and MCF-7 cell lines[3][4]. | Many benzimidazole derivatives exhibit selectivity for cancer cells over normal cells[1]. |
| 2-Chlorobenzimidazole | 2-Chlorobenzimidazole | Causes skin and eye irritation; may cause respiratory irritation. | Data not publicly available for cancer cell lines. | Data not publicly available. |
| Albendazole | Albendazole | Parent compound is more cytotoxic than its metabolites. | 0.53 µM (SCC-25), 2.26 µM (A549), 2.7-3.8 µM (various colon cancer cell lines)[7][8]. | Shows specificity for cancer cell lines; no significant effect on normal cells at tested concentrations[8]. |
| Fenbendazole | Fenbendazole | High safety margin in animals. | 0.59 µM (HeLa), 0.84 µM (C-33 A), 1.80 µM (MDA-MB-231)[9]. | Exhibits selective antitumor efficacy; no significant cytotoxic effect on normal human fibroblasts[9]. |
Structure-Activity Relationship (SAR) Insights
The cytotoxic profile of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and its appendages[10].
-
Substitution at N-1: The presence of a benzyl group at the N-1 position is a common feature in many biologically active benzimidazoles. The substituents on this benzyl ring can modulate the cytotoxic activity. For instance, fluoro-substitution has been shown to enhance the antiproliferative activity of some benzimidazole derivatives[6].
-
Substitution at C-2: The substituent at the 2-position plays a crucial role in the biological activity. The presence of a chlorine atom, as in 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and 2-chlorobenzimidazole, contributes to the electrophilic nature of this position and can influence interactions with biological targets. Studies on 1,2-disubstituted benzimidazoles have shown that various groups at this position lead to potent cytotoxic effects[3][4].
The collective data suggests that 1,2-disubstituted benzimidazoles, such as the target compound, are likely to exhibit significant cytotoxic activity against cancer cell lines. The fluoro-substitution on the benzyl ring may further enhance this activity and potentially contribute to a favorable selectivity profile.
Mechanism of Toxicity: Disruption of Microtubule Dynamics
A primary mechanism of toxicity for many benzimidazole derivatives, including the anthelmintics albendazole and fenbendazole, is the disruption of microtubule polymerization[1]. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
By binding to β-tubulin, a subunit of microtubules, these compounds inhibit the polymerization process. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Mechanism of Benzimidazole-Induced Cytotoxicity.
Experimental Protocols
The evaluation of a compound's cytotoxic profile is a multi-step process involving various in vitro assays. Below are the standard protocols for two of the most common assays used in the cited literature.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Cytotoxicity Assessment.
Conclusion
While direct experimental data on the toxicity of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is currently unavailable, a comparative analysis of its structural analogs and other benzimidazole derivatives provides valuable insights into its potential toxicological profile. Based on the established structure-activity relationships, it is reasonable to infer that this compound possesses cytotoxic activity, likely through the disruption of microtubule polymerization. Furthermore, the presence of the fluoro-substituent may confer selectivity towards cancer cells.
For a definitive assessment of its toxicity and therapeutic potential, further experimental studies are imperative. The protocols outlined in this guide provide a standardized framework for conducting such in vitro evaluations. The findings from these studies will be crucial for guiding the future development of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and other novel benzimidazole-based therapeutic agents.
References
-
Gök, M., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
Bui, T. N., et al. (2024). Synthesis and Cytotoxicity of the 1,2-Disubstituted Benzimidazoles (6a-β). ResearchGate. [Link]
-
Htoo, Z. P., et al. (2024). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. PubMed. [Link]
-
Han, S., et al. (2022). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. PMC. [Link]
-
Kamal, A., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
- N/A
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PubChem. (n.d.). 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. PubChem. [Link]
- N/A
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Dogra, N., et al. (2023). Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models. MDPI. [Link]
- N/A
- N/A
- N/A
-
G. A. (2021). Albendazole inhibited the cell growth of HNSCC cell lines, with... ResearchGate. [Link]
-
Chen, Y., et al. (2024). Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20. NIH. [Link]
-
Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
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- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 8. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation [mdpi.com]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Definitive Guide: Validating Mechanism of Action via CRISPR Knockout vs. siRNA Knockdown
Executive Summary: The Validation Crisis
In drug discovery, a "validated target" is only as good as the tools used to validate it. For decades, small molecule inhibitors and RNA interference (RNAi) were the gold standards. However, the reproducibility crisis has revealed a stark truth: drugs often work, but not on the target you think.
This guide objectively compares the two dominant genetic validation modalities: siRNA-mediated Knockdown (KD) and CRISPR-Cas9 Knockout (KO) .[1] It is designed to help you select the correct tool to confirm your drug's Mechanism of Action (MoA) and avoid the costly trap of pursuing artifacts.
The Mechanistic Divide: DNA vs. mRNA[2]
To choose the right tool, one must understand the fundamental difference in the biological "lesion" created by each method.
-
siRNA (RNA Interference): A transient, cytoplasmic event. It hijacks the RISC complex to degrade mRNA. It is a kinetic battle between mRNA synthesis and degradation.
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways of these two technologies.
Figure 1: Mechanistic divergence. CRISPR acts upstream at the DNA level (permanent), while siRNA acts downstream at the mRNA level (transient).
Comparative Performance Guide
The choice between KO and KD is not just about convenience; it is about the biological question you are asking.
Table 1: Head-to-Head Performance Metrics
| Feature | siRNA (Knockdown) | CRISPR-Cas9 (Knockout) |
| Duration | Transient (3–7 days). | Permanent (Heritable). |
| Completeness | Partial (Residual protein often remains). | Complete (Null allele), though heterozygous clones exist. |
| Specificity | Low/Moderate: High risk of miRNA-like off-target effects (seed sequence matches). | High: Guide RNA specificity is generally higher; off-targets are predictable. |
| Compensatory Response | Rare: Cells rarely compensate for mRNA loss. | High: "Transcriptional Adaptation" often upregulates paralogs. |
| Lethality Management | Good: Can titrate dose to study essential genes.[2] | Poor: KO of essential genes kills cells (requires conditional systems). |
| Time to Data | Fast (24–96 hours). | Slow (Weeks for clones) or Fast (3–5 days for RNP pools). |
Critical Deep Dive: The "Genetic Compensation" Trap
This is the most overlooked factor in MoA studies. Research by El-Brolosy et al. (Nature, 2019) demonstrated that genetic compensation is triggered by mutant mRNA degradation , a process specific to Knockouts (nonsense-mediated decay).
-
The Scenario: You knock out Gene X. The cell detects the mutant mRNA, degrades it, and triggers the upregulation of Gene Y (a paralog) which takes over Gene X's function.
-
The Result: The KO shows no phenotype, leading you to conclude Gene X is irrelevant.
-
The siRNA Difference: siRNA degrades mRNA without triggering this specific compensatory loop.
-
Implication: If siRNA kills the cancer cell but CRISPR KO does not, do not assume the siRNA is an artifact. The KO cells may have adapted.
Critical Deep Dive: The "Off-Target" Trap
Conversely, siRNA is notorious for "seed toxicity." A study by Jason Sheltzer’s lab (Lin et al., 2019) revealed that several "validated" cancer targets (e.g., MELK) were actually non-essential. The drugs and siRNAs killed cells through off-target toxicity, not by inhibiting the target.
-
The Solution: You must validate siRNA phenotypes with multiple distinct sequences and, ideally, rescue with a cDNA.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, your protocol must include a "Rescue" arm. If you cannot rescue the phenotype by re-introducing the target protein, your result is invalid.
Protocol A: The "Fast" CRISPR RNP (Polyclonal Pool)
Best for: Rapidly assessing if a gene is essential without waiting for clones.
-
Design: Synthesize 2–3 sgRNAs targeting early exons (avoiding the first exon to prevent alternative start sites).
-
Formation: Incubate purified Cas9 protein with sgRNA (1:1.2 molar ratio) for 10 min at room temperature to form Ribonucleoprotein (RNP) complexes.
-
Delivery: Electroporate (e.g., Lonza 4D-Nucleofector) RNPs into cells. Note: Lipofection of RNPs is less efficient.
-
Assay Window: Wait 48–72 hours.
-
Validation (The Check):
-
Genomic: Perform TIDE or ICE analysis on PCR amplicons to quantify % indel efficiency (aim for >80%).
-
Protein: Western Blot. Crucial: Look for truncated bands, not just absence of bands.
-
Protocol B: siRNA with cDNA Rescue (The Gold Standard)
Best for: Confirming a drug's MoA matches the genetic phenotype.
-
Design: Select 2 distinct siRNAs targeting the 3' UTR of your gene.
-
Rescue Construct: Clone the Open Reading Frame (ORF) of your gene into an expression vector. Because the siRNAs target the UTR, this exogenous mRNA will be immune to the siRNA.
-
Co-Transfection:
-
Arm 1 (Control): Scramble siRNA + Empty Vector.
-
Arm 2 (KD): Target siRNA + Empty Vector.
-
Arm 3 (Rescue): Target siRNA + Rescue Plasmid.
-
-
Readout: If Arm 2 dies/loses function, but Arm 3 survives/regains function, the phenotype is on-target .
Visualizing the Decision Workflow
Use this logic tree to determine which method to deploy for your specific MoA question.
Figure 2: Decision Matrix. Select siRNA for essential genes or drug simulation; select CRISPR for antibody validation or non-essential gene studies.
Conclusion & Recommendation
For robust MoA confirmation, do not rely on a single method.
-
Start with CRISPR RNP to see if the phenotype exists in a null background.
-
If CRISPR fails to show a phenotype but siRNA works, investigate genetic compensation (check paralog expression).
-
If siRNA works , validate it with cDNA rescue to rule out off-target toxicity.
Final Verdict: CRISPR is the standard for genetics (does the gene matter?), while siRNA is often a better proxy for pharmacology (what happens if I inhibit this protein temporarily?).
References
-
El-Brolosy, M. A., et al. (2019). Genetic compensation triggered by mutant mRNA degradation.[3] Nature, 568, 193–197. [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
Giuliano, C. J., et al. (2019). MELK expression correlates with tumor mitotic activity but is not required for cancer growth. eLife, 8, e32838. [Link]
Sources
- 1. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. Genetic compensation is triggered by mutant mRNA degradation - preLights [prelights.biologists.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Unveiling the Synergistic Potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
For drug development professionals and researchers, the quest for novel therapeutic strategies often leads to the exploration of combination therapies. The principle is simple yet powerful: combining two or more drugs can yield a therapeutic effect greater than the sum of their individual effects—a phenomenon known as synergy. This guide provides a comprehensive framework for assessing the synergistic potential of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole , a compound of emerging interest, with other therapeutic agents.
Introduction to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole: A Molecule of Diverse Potential
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a benzimidazole derivative with a growing pharmacological profile. Initially identified as a novel aldose reductase (ALR2) inhibitor, it holds potential for applications in conditions associated with diabetic complications[1][2]. Furthermore, it serves as a key intermediate in the synthesis of Mizolastine, a second-generation antihistamine, highlighting its role in the development of anti-allergic agents[1]. Some evidence also suggests broad-spectrum bactericidal activity[3]. The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of bioactivities, including antimicrobial, antiviral, and antitumor effects[4][5]. Notably, a conjugate of a similar benzimidazole derivative has been shown to possess topoisomerase II inhibitory and cytotoxic activities, suggesting a potential avenue for cancer therapy[6].
This multifaceted profile makes 1-(4-Fluorobenzyl)-2-chlorobenzimidazole a compelling candidate for combination studies across various therapeutic areas. This guide will provide the scientific rationale and detailed experimental protocols to rigorously assess its synergistic effects.
The Rationale for Synergy: Why Combine?
The primary goal of combination therapy is to achieve enhanced efficacy, reduce dosage-related toxicity, and overcome drug resistance. For 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, synergistic studies are warranted in several key areas:
-
Oncology: Given the potential link to topoisomerase II inhibition, combining this compound with established chemotherapeutic agents (e.g., DNA damaging agents or mitotic inhibitors) could overwhelm cancer cell defenses and induce a more profound apoptotic response.
-
Infectious Diseases: Its intrinsic bactericidal properties could be potentiated by co-administration with other antibiotics that have different mechanisms of action, potentially leading to a broader spectrum of activity or the ability to combat resistant strains.
-
Metabolic Diseases: As an ALR2 inhibitor, exploring combinations with other anti-diabetic drugs could offer a multi-pronged approach to managing diabetes and its complications.
Experimental Design: Quantifying Synergy
A systematic approach is crucial for accurately determining the nature of a drug interaction. The checkerboard assay is a widely accepted in vitro method for this purpose.
The Checkerboard Assay
In a checkerboard assay, serial dilutions of two drugs are combined in a matrix format, typically in a 96-well plate. This allows for the testing of numerous concentration combinations simultaneously[7][8][9]. The resulting data on cell viability, microbial growth, or another relevant endpoint is then used to calculate the nature of the interaction.
Quantifying Drug Interactions: The Combination Index (CI)
The Chou-Talalay method is a robust and widely used approach to quantify drug interactions based on the median-effect equation[10][11]. This method yields a Combination Index (CI), which provides a quantitative measure of synergy, additivity, or antagonism:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.
Visualizing Synergy: The Isobologram
An isobologram is a graphical representation of drug interactions[12][13][14][15]. The concentrations of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting the single-drug concentrations that produce this effect represents the line of additivity. Data points for combination treatments falling below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism[12][15].
In Vitro Assessment Protocols
The following are detailed protocols for key in vitro assays to assess the synergistic effects of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Cell Viability Assessment: CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells[16][17].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (Drug A) and the partner drug (Drug B) in culture medium.
-
Checkerboard Setup: Add Drug A (e.g., horizontally) and Drug B (e.g., vertically) to the plate in a matrix format. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (e.g., 48-72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well[18].
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[18].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent viability relative to the untreated control. Use this data to calculate the Combination Index and generate isobolograms.
Mechanistic Insight: Caspase-Glo® 3/7 Apoptosis Assay
To investigate if synergistic cytotoxicity is due to enhanced apoptosis, a caspase activity assay can be performed. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway[19].
Protocol:
-
Experimental Setup: Treat cells with 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and the partner drug, alone and in combination, at synergistic concentrations determined from the viability assay. Include appropriate positive and negative controls.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent to each well of the 96-well plate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.
-
Analysis: Compare the caspase activity in the combination treatment groups to that in the single-agent and control groups.
Hypothetical Case Study: Synergy with Doxorubicin in a Cancer Cell Line
This hypothetical study aims to assess the synergistic effects of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole with the chemotherapeutic agent Doxorubicin on the HeLa cervical cancer cell line.
Experimental Workflow:
Caption: Experimental workflow for assessing synergy.
Data Presentation:
The results of the checkerboard assay can be summarized in a table showing the percent inhibition of cell viability for each concentration combination.
| 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (µM) | Doxorubicin (µM) | % Inhibition |
| 0 | 0 | 0 |
| 5 | 0 | 15 |
| 10 | 0 | 25 |
| 0 | 0.1 | 20 |
| 0 | 0.2 | 35 |
| 5 | 0.1 | 65 |
| 10 | 0.2 | 90 |
This is example data for illustrative purposes.
Potential Signaling Pathways and Mechanistic Insights
A synergistic interaction often arises from the combined effects of drugs on different nodes of a signaling pathway or on parallel pathways crucial for cell survival.
Caption: Hypothetical signaling pathway for synergy.
In this hypothetical pathway, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole may inhibit Topoisomerase II, complementing the action of Doxorubicin. Additionally, its inhibition of ALR2 could modulate cellular stress pathways, further sensitizing cells to DNA damage and subsequent apoptosis.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to assessing the synergistic effects of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole. By employing checkerboard assays, calculating the Combination Index, and investigating underlying mechanisms through apoptosis assays, researchers can effectively identify and validate promising drug combinations. Positive in vitro findings should be followed by further mechanistic studies, such as western blotting for key pathway proteins, and ultimately, validation in preclinical in vivo models to translate these findings closer to clinical application. The diverse pharmacological profile of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole makes it a rich candidate for such investigations, promising new avenues for therapeutic innovation.
References
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3 - Home Sunshine Pharma. 1
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3. 3
-
Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model - ResearchGate. 4
-
Methods for Drug Combination Analysis - YouTube. 12
-
New and simplified method for drug combination studies by checkerboard assay - NIH. 7
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. 16
-
Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. 19
-
Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed.
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research.
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation. 18
-
An overview of drug combination analysis with isobolograms - PubMed - NIH.
-
Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC - NIH.
-
2-Chloro-1-(4-fluorobenzyl)benzimidazole | CAS 84946-20-3 | SCBT.
-
The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
-
Drug Combinations: Tests and Analysis with Isoboles - PMC - PubMed Central - NIH.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central.
-
Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research - AACR Journals.
-
Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics.
-
CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
As researchers and drug development professionals, our work with novel chemical entities like 1-(4-Fluorobenzyl)-2-chlorobenzimidazole demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of this compound are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, grounded in established principles for handling halogenated organic compounds.
Hazard Assessment and Characterization
1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS No. 84946-20-3) is a halogenated heterocyclic organic compound.[1] While comprehensive toxicological data for this specific molecule is limited, its structural class necessitates a cautious approach. As a halogenated benzimidazole, it should be handled as a substance with potential for moderate toxicity upon inhalation, ingestion, or skin contact.[1] Safety protocols advise avoiding contact with skin and eyes and not breathing the dust.[1]
For the purposes of waste management, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole must be treated as a hazardous waste . Its halogenated nature (containing both chlorine and fluorine) places it in a category of chemicals that require specific disposal methods to prevent the release of persistent and toxic byproducts into the environment.[2][3]
| Property | Information | Source(s) |
| CAS Number | 84946-20-3 | [4][] |
| Molecular Formula | C₁₄H₁₀ClFN₂ | [1][4] |
| Appearance | White to off-white solid or crystalline powder | [1] |
| Primary Hazards | Potential for moderate toxicity; may cause eye, skin, and respiratory irritation. | [1] |
| Handling Precautions | Avoid breathing dust. Avoid contact with skin and eyes. | [1] |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | [2][3] |
Core Disposal Workflow: From Bench to Manifest
The following workflow outlines the critical steps for managing 1-(4-Fluorobenzyl)-2-chlorobenzimidazole waste from the point of generation to its final, compliant disposal. The causality behind these steps is rooted in preventing contamination, ensuring regulatory compliance, and protecting personnel.
Step 1: Immediate Segregation at the Source
Why: Halogenated organic wastes require high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins and furans.[6] Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[3]
Protocol:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."
-
Immediately upon generation, place any material contaminated with 1-(4-Fluorobenzyl)-2-chlorobenzimidazole into this container. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated consumables like weigh boats, pipette tips, and chromatography vials.
-
Solvent rinsates used for decontamination.
-
Step 2: Container Selection and Labeling
Why: Proper containment and labeling are mandated by regulatory bodies like the EPA and are crucial for preventing accidental exposure and ensuring the waste is handled correctly by disposal technicians.
Protocol:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. For solid waste, a sealable bag placed inside a rigid container is recommended.[7] For liquid waste (e.g., solutions or rinsates), use a dedicated safety can for halogenated solvents.[3]
-
Labeling: The container must be labeled before the first drop of waste is added .[2] The label must include:
Step 3: Safe Accumulation and Storage
Why: Proper storage minimizes the risk of spills, reactions, and exposure to personnel in the laboratory.
Protocol:
-
Keep the waste container sealed at all times, except when actively adding waste.[2]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage location is a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Final Disposal
Why: The final treatment and disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.
Protocol:
-
Do not attempt to treat the waste in the lab via chemical neutralization unless you have a validated and approved protocol.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Ensure all paperwork and waste manifests are completed accurately as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical process for handling materials contaminated with 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Caption: Decision workflow for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole waste.
Spill and Decontamination Procedures
Accidents happen. A prepared response is critical to mitigating risk.
Small Spill Management (Contained on a benchtop)
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear at a minimum a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: If the compound is a solid, gently sweep it up and place it in the designated hazardous waste container. Avoid raising dust.[1] If it is a solution, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Ventilate: Ensure the area is well-ventilated.
Large Spill Management
For any spill that cannot be managed safely by laboratory personnel, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.
Equipment and Glassware Decontamination
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinsate in the halogenated waste container.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Regulatory Framework: A Note on Compliance
While 1-(4-Fluorobenzyl)-2-chlorobenzimidazole may not be explicitly named on the EPA's P or U lists of hazardous wastes, this does not exempt it from regulation.[8][9] As a halogenated organic compound, it falls under the broader category of wastes that are regulated due to their chemical properties and potential environmental impact.[10] Specifically, federal regulations under the Resource Conservation and Recovery Act (RCRA) and various state laws impose strict controls on the disposal of such materials, often prohibiting landfilling and mandating incineration.[11] Adherence to the procedures outlined in this guide ensures compliance with these critical environmental laws.
References
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 . PubChem. Available from: [Link]
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS . Illinois Pollution Control Board. Available from: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available from: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available from: [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. Available from: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
